FD-1080
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C40H38ClN2NaO6S2 |
|---|---|
分子量 |
765.3 g/mol |
IUPAC名 |
sodium 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H39ClN2O6S2.Na/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49;/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49);/q;+1/p-1 |
InChIキー |
UUIDRCSEPATAJK-UHFFFAOYSA-M |
異性体SMILES |
C1CC(=C(/C(=C/C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] |
正規SMILES |
C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
What is the mechanism of action of FD-1080?
It appears there may be a conflation of two different substances referred to as "1080". The predominant subject of recent scientific research is FD-1080, a near-infrared II (NIR-II) fluorescent dye . However, "1080" is also the common name for sodium fluoroacetate (B1212596) , a highly toxic metabolic poison. This guide will address both, with a primary focus on the fluorescent dye this compound, which is more relevant to current research and drug development.
Part 1: this compound (NIR-II Fluorescent Dye)
Core Mechanism of Action: Fluorescence for Deep-Tissue Imaging
This compound is a small-molecule heptamethine cyanine (B1664457) dye designed for in vivo imaging in the second near-infrared (NIR-II) window (1000-1700 nm). Its fundamental mechanism of action is not pharmacological but photophysical. It absorbs light in the NIR-II region and subsequently emits it at a longer wavelength, a process known as fluorescence.
The key advantages of operating in the NIR-II window are:
-
Reduced light scattering: This allows for deeper tissue penetration of both the excitation and emission light.
-
Lower tissue autofluorescence: This results in a higher signal-to-background ratio, leading to clearer images.
These properties make this compound a powerful tool for high-resolution, deep-tissue bioimaging, such as visualizing blood vessels in the brain and hindlimbs of mice.[1][2]
Photophysical Properties
This compound has an absorption peak at approximately 1046 nm and an emission peak around 1080 nm when excited at 1064 nm.[1][3] Its quantum yield, a measure of its fluorescence efficiency, is relatively low in aqueous solutions (0.31% in ethanol) but can be significantly enhanced (to 5.94%) when it binds to proteins like fetal bovine serum (FBS).[1][2][4][5] This interaction with serum proteins also enhances its stability and solubility in biological environments.[2][4]
Signaling Pathways and Cellular Interactions
As a fluorescent probe, this compound's primary role is to illuminate biological structures and processes rather than to directly modulate signaling pathways. However, it can be conjugated with targeting moieties such as antibodies or peptides to specifically bind to and visualize cells or tissues that overexpress certain receptors. For example, this compound has been incorporated into nanoparticles functionalized with peptides that target glypican-3 (GPC-3), a biomarker for hepatocellular carcinoma, to enable targeted tumor imaging.[6]
The general workflow for targeted NIR-II fluorescence imaging using this compound is as follows:
Experimental Protocols
Preparation of this compound-FBS Complex for In Vivo Imaging
-
Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Complex Formation: Add the this compound stock solution to fetal bovine serum (FBS) and vortex to form the this compound-FBS complex.
-
Incubation: Incubate the mixture at room temperature for a specified time to ensure stable complex formation.
-
Administration: The this compound-FBS complex is then ready for intravenous injection into the animal model.
In Vivo NIR-II Fluorescence Imaging of Vasculature
-
Animal Model: Use a mouse model (e.g., nude mouse).
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Probe Administration: Intravenously inject the prepared this compound-FBS complex through the tail vein.
-
Imaging: Place the mouse on the imaging stage of a NIR-II imaging system equipped with a 1064 nm laser for excitation and an InGaAs camera for detection.
-
Image Acquisition: Acquire images at various time points post-injection to observe the distribution and clearance of the probe. Use appropriate filters to collect the fluorescence signal in the NIR-II window.
Data Presentation
| Property | Value | Reference |
| Excitation Wavelength (max) | ~1064 nm | [1][2][5] |
| Emission Wavelength (max) | ~1080 nm | [1][2][5] |
| Quantum Yield (in ethanol) | 0.31% | [1][2][4] |
| Quantum Yield (with FBS) | 5.94% | [1][2][4] |
| Application | In vivo NIR-II fluorescence imaging | [2][4][7] |
Phototheranostics
This compound and similar NIR-II dyes also have potential in phototheranostics, which combines diagnosis (imaging) and therapy. In photothermal therapy (PTT), the dye absorbs laser energy and converts it into heat to ablate tumor cells.[7] In photodynamic therapy (PDT), the dye can generate reactive oxygen species upon laser irradiation to induce cancer cell death.[7]
Part 2: Sodium Fluoroacetate (1080 Poison)
Core Mechanism of Action: Inhibition of the Citric Acid Cycle
Sodium fluoroacetate, commonly known as 1080, is a highly toxic metabolic poison. Its mechanism of action is well-established and involves the disruption of cellular respiration.
-
Conversion to Fluorocitrate: After ingestion, fluoroacetate is converted to fluoroacetyl-CoA. This molecule then enters the citric acid cycle (Krebs cycle) where the enzyme citrate (B86180) synthase catalyzes its reaction with oxaloacetate to form fluorocitrate.[8][9]
-
Inhibition of Aconitase: Fluorocitrate acts as a competitive inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate.[9]
-
Citric Acid Cycle Arrest: The inhibition of aconitase leads to a blockage of the citric acid cycle. This results in a significant accumulation of citrate in the mitochondria and blood, and a depletion of cellular energy in the form of ATP.[8][9]
-
Cellular Death: The disruption of cellular metabolism and energy production ultimately leads to cell death, with the heart and central nervous system being particularly affected.[9][10]
Experimental Protocols
Determination of Aconitase Inhibition
-
Enzyme Preparation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) and prepare a mitochondrial extract containing aconitase.
-
Assay Mixture: Prepare a reaction mixture containing a buffer, the substrate (citrate or isocitrate), and the mitochondrial extract.
-
Inhibitor Addition: Add varying concentrations of fluorocitrate (the active metabolite of 1080) to the assay mixtures.
-
Reaction Initiation and Measurement: Initiate the reaction and measure the rate of formation of the product (e.g., cis-aconitate or isocitrate) spectrophotometrically by monitoring the change in absorbance at a specific wavelength.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the inhibitory constant (Ki).
Data Presentation
| Parameter | Description | Reference |
| Active Metabolite | Fluorocitrate | [8][9][11] |
| Target Enzyme | Aconitase | [9] |
| Metabolic Effect | Inhibition of the citric acid cycle | [8][9][10] |
| Cellular Consequence | ATP depletion, citrate accumulation | [8][9] |
References
- 1. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecular NIR-II Fluorophores for Cancer Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. envirolink.govt.nz [envirolink.govt.nz]
- 10. bionet.nz [bionet.nz]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
FD-1080 Fluorophore: A Technical Guide to its Discovery, Synthesis, and Application in NIR-II Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the novel small-molecule near-infrared II (NIR-II) fluorophore, FD-1080. It details the discovery, rationale behind its molecular design, and a generalized synthesis protocol. The guide presents its key photophysical properties, explores the mechanism of fluorescence enhancement upon interaction with serum proteins, and provides detailed experimental protocols for its characterization and application in high-resolution, deep-tissue in vivo imaging. This document is intended to serve as a comprehensive resource for researchers interested in utilizing this compound for advanced biological imaging and drug development applications.
Introduction to this compound
This compound is a small-molecule organic dye that exhibits both excitation and emission in the second near-infrared (NIR-II) window (1000-1700 nm).[1][2] Developed for in vivo imaging, its unique spectral properties offer significant advantages over traditional NIR-I fluorophores (700-900 nm), including deeper tissue penetration, reduced autofluorescence, and higher signal-to-background ratios, leading to superior imaging resolution.[2]
The design of this compound is based on a heptamethine cyanine (B1664457) core structure, which is strategically modified to optimize its photophysical properties and biocompatibility.[1][2] The introduction of sulfonic acid groups enhances its water solubility, a critical feature for biological applications.[1] Additionally, a cyclohexene (B86901) group is incorporated into the polymethine chain to increase its stability.[1][2]
Physicochemical and Photophysical Properties
The key properties of this compound are summarized in the table below, providing a quantitative overview for easy comparison.
| Property | Value | Reference |
| Molecular Weight | 775.02 g/mol | N/A |
| Excitation Wavelength (λex) | ~1064 nm | [3] |
| Absorption Maximum (λabs) | ~1046 nm | [2][4] |
| Emission Maximum (λem) | ~1080 nm | [2][4] |
| Quantum Yield (in ethanol) | 0.31% | [4][5] |
| Quantum Yield (with FBS) | 5.94% | [3][4][5] |
| Synthesis Yield | ~60% | [3] |
Synthesis of this compound
While a precise, step-by-step protocol for the synthesis of this compound is not publicly available in full detail, a general methodology can be inferred from the synthesis of similar heptamethine cyanine dyes. The synthesis involves the condensation of two heterocyclic quaternary salts with a polymethine bridge-forming reagent.
Generalized Synthetic Protocol:
-
Synthesis of Indolenine Precursors: The synthesis typically starts with the Fischer indole (B1671886) synthesis, reacting a substituted phenylhydrazine (B124118) with a suitable ketone to form the indolenine ring system.
-
Quaternization: The nitrogen atom of the indolenine ring is then quaternized using an alkylating agent to form the corresponding indolenium salt. For this compound, this would involve precursors leading to the sulfonic acid-functionalized indolenium salt.
-
Condensation Reaction: Two equivalents of the indolenium salt are condensed with a meso-chloro-substituted cyclohexene-containing polymethine intermediate in a suitable solvent system, often a mixture of acetic anhydride (B1165640) and acetic acid.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography to yield the final this compound dye.
Mechanism of Fluorescence Enhancement
A key feature of this compound is the significant enhancement of its quantum yield in the presence of serum proteins, such as fetal bovine serum (FBS) or human serum albumin (HSA).[4][5] This phenomenon is attributed to the non-covalent binding of the fluorophore to the hydrophobic pockets of these proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Super-stable cyanine@albumin fluorophore for enhanced NIR-II bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albumin-seeking dyes with adjustable assemblies in situ enable programmable imaging windows and targeting tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Core Photophysical Properties of FD-1080: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental photophysical properties of the near-infrared (NIR-II) fluorophore, FD-1080. The information is tailored for researchers and professionals in drug development and related scientific fields, with a focus on quantitative data, experimental methodologies, and logical workflows.
Introduction to this compound
This compound is a small-molecule heptamethine cyanine (B1664457) dye designed for fluorescence imaging in the second near-infrared (NIR-II) window.[1][2][3] Its chemical structure is engineered to have both excitation and emission wavelengths beyond 1000 nm, which allows for deep-tissue imaging with reduced photon scattering and minimal tissue autofluorescence, leading to a high signal-to-background ratio.[1][4] The introduction of sulphonic acid groups enhances its water solubility, a critical factor for biological applications.[2][3]
Quantitative Photophysical Data
The core photophysical parameters of this compound are summarized in the table below. These values are essential for understanding the performance of this compound in various experimental settings.
| Photophysical Property | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λabs) | ~1046 nm | Deionized Water | [2][5] |
| Emission Maximum (λem) | ~1080 nm | Deionized Water | [2][5] |
| Excitation Wavelength for Emission | 1064 nm | Not Applicable | [2] |
| Quantum Yield (Φ) | 0.31% | Ethanol | [1] |
| Quantum Yield (Φ) | 5.94% | Fetal Bovine Serum (FBS) | [1][5] |
| Molar Extinction Coefficient (ε) | Not explicitly reported | ||
| Fluorescence Lifetime (τ) | Not explicitly reported |
Note: While the molar extinction coefficient and fluorescence lifetime are crucial photophysical parameters, specific quantitative values for this compound were not available in the reviewed literature.
Experimental Protocols
The characterization of the photophysical properties of this compound involves several standard spectroscopic techniques. Below are detailed methodologies for these key experiments.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., deionized water, ethanol, or phosphate-buffered saline - PBS). A typical concentration for absorbance measurement is in the micromolar range (e.g., 50 µM).[2]
-
Instrumentation: Use a UV-Vis-NIR spectrophotometer for absorbance measurements and a spectrofluorometer equipped with a NIR-sensitive detector for emission measurements.
-
Absorbance Spectrum Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Measure the absorbance spectrum of the this compound solution over a relevant wavelength range (e.g., 700-1200 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).
-
-
Emission Spectrum Acquisition:
-
Excite the this compound solution at its absorption maximum or a suitable laser line (e.g., 1064 nm).[2]
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 1050-1400 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
Determination of Fluorescence Quantum Yield
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
The relative method, using a standard dye with a known quantum yield, is commonly employed.
-
Selection of a Standard: Choose a reference dye with absorption and emission properties in a similar spectral region to this compound. For the NIR-II region, a dye like IR-260 is a suitable standard.
-
Preparation of Solutions: Prepare a series of dilutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
Absorbance and Emission Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of the resulting linear fits are proportional to the quantum yield.
-
Calculate the quantum yield of this compound (Φsample) using the following equation:
Φsample = Φstd * (msample / mstd) * (ηsample2 / ηstd2)
where:
-
Φstd is the quantum yield of the standard.
-
msample and mstd are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions (if different).
-
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of characterizing the photophysical properties of this compound.
Conclusion
This compound is a promising fluorophore for deep-tissue in vivo imaging due to its favorable photophysical properties in the NIR-II window. Its enhanced quantum yield in the presence of serum proteins further highlights its potential for biological applications. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to characterize this compound and similar NIR-II dyes, enabling the advancement of preclinical and potentially clinical imaging modalities. Further characterization of its molar extinction coefficient and fluorescence lifetime would provide a more complete understanding of its photophysical behavior.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
FD-1080: A Technical Guide to its Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a heptamethine cyanine (B1664457) dye that has emerged as a significant tool in biomedical research.[1] Its prominence stems from its unique photophysical properties as a small-molecule fluorophore operating within the second near-infrared (NIR-II) window, with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[2][3] This spectral range is advantageous for in vivo studies as it minimizes tissue autofluorescence and light scattering, allowing for deeper tissue penetration and higher-resolution imaging compared to traditional visible and NIR-I fluorophores.[3][4] This guide provides a comprehensive overview of this compound's applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its integration into advanced biomedical research.
Core Properties and Quantitative Data
The utility of this compound in biomedical imaging is underpinned by its distinct photophysical characteristics. A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| Excitation Wavelength (λex) | ~1064 nm | [2][3] |
| Emission Wavelength (λem) | ~1080 nm | [2][3] |
| Quantum Yield (in water) | 0.31% | [3] |
| Quantum Yield (with Fetal Bovine Serum) | 5.94% | [3][5] |
| Molar Mass | 765.31 g/mol | [1] |
| Molecular Formula | C40H38ClN2NaO6S2 | [1] |
Key Applications in Biomedical Research
This compound's primary application lies in high-resolution, deep-tissue in vivo imaging. Its utility has been demonstrated in several key areas of biomedical research, most notably in vascular imaging and targeted cancer imaging.
High-Resolution Vascular Imaging
The ability of this compound to visualize deep-tissue vasculature with high clarity has been a significant advancement. Researchers have successfully used this compound for non-invasive imaging of the hindlimb and brain vasculature in animal models.[3] The high signal-to-background ratio in the NIR-II window allows for the clear delineation of fine vascular structures through intact skin and skull.[2] Furthermore, dynamic imaging with this compound has been employed to quantify physiological parameters such as respiratory rate by tracking the craniocaudal motion of the liver.[2][3]
Targeted Cancer Imaging and Therapy
In oncology research, this compound has been utilized as an imaging agent for targeted drug delivery systems. A notable application involves its incorporation into dual-peptide-functionalized human serum albumin (HSA) particles for targeted imaging of hepatocellular carcinoma (HCC).[6] In this system, this compound serves as the imaging component of a nanoparticle designed to specifically target glypican-3 (GPC-3), a protein overexpressed on the surface of HCC cells.[6] This targeted approach leads to enhanced fluorescence intensity at the tumor site, enabling precise tumor localization.[6]
Beyond imaging, this compound exhibits potential as a photosensitizer in photodynamic therapy (PDT). Upon irradiation with an 808 nm laser, it has been shown to generate singlet oxygen (¹O₂), a reactive oxygen species capable of inducing cancer cell death.[6] This dual functionality as both an imaging agent and a photosensitizer positions this compound as a promising candidate for "theranostics," an approach that combines diagnostics and therapeutics.
Experimental Protocols
To facilitate the practical application of this compound, detailed methodologies for key experiments are provided below.
Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of liposomes incorporating this compound, which can be used for NIR-triggered drug release studies.
-
Component Mixture: In a round-bottom flask, combine 0.1 mg of this compound, 20 mg of phosphatidylcholine, and 5 mg of cholesterol.[2]
-
Dissolution: Dissolve the mixture in a 5:1 solution of chloroform/methanol. Allow the mixture to stand overnight at room temperature to ensure complete dissolution.[2]
-
Film Formation: Dry the solution at 37°C using a rotary evaporator to form a thin, uniform liposome (B1194612) film on the flask wall.[2]
-
Solvent Removal: Further dry the film with a stream of nitrogen for 5 minutes to remove any residual organic solvent.[2]
-
Hydration: Hydrate the lipid film with the desired aqueous buffer to form the liposomal suspension.
In Vitro Cell Staining with this compound
This protocol outlines the steps for staining cells in suspension or adherent cultures with this compound for fluorescence microscopy or flow cytometry.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. This stock solution should be stored at -20°C or -80°C and protected from light.[7]
-
Working Solution Preparation: Dilute the stock solution with phosphate-buffered saline (PBS) to a working concentration of 2-10 μM. The optimal concentration may vary depending on the cell type and experimental conditions. Sterilize the working solution by passing it through a 0.2 μm filter.[7]
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cells to form a pellet, discard the supernatant, and wash twice with PBS for 5 minutes each.[7]
-
Adherent Cells: Remove the culture medium and treat with trypsin to detach the cells. Centrifuge to collect the cells, remove the supernatant, and wash twice with PBS for 5 minutes each.[7]
-
-
Staining: Add 1 mL of the this compound working solution to the prepared cells and incubate at room temperature for 10-30 minutes.[7]
-
Washing: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS for 5 minutes each.[7]
-
Analysis: Resuspend the cells in 1 mL of PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy.[7]
In Vivo Imaging in a Mouse Model
This protocol provides a general guideline for intravenous administration of this compound for in vivo imaging studies in mice.
-
Working Solution Preparation: Prepare an 80 μM working solution of this compound. The formulation may vary depending on the specific study requirements.[7]
-
Administration: Administer 200 μL of the 80 μM this compound working solution to the mouse via intravenous injection.[7]
-
Imaging: Conduct in vivo imaging analysis 10-20 minutes post-injection using an appropriate NIR-II imaging system.[7]
Visualizing Mechanisms and Workflows
To further elucidate the applications of this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Workflow for targeted cancer imaging and therapy using this compound.
Caption: Workflow for in vivo vascular imaging with this compound.
Conclusion
This compound is a powerful and versatile tool for biomedical research, offering unprecedented capabilities for deep-tissue, high-resolution in vivo imaging. Its application in vascular imaging and targeted cancer theranostics demonstrates its significant potential to advance our understanding of complex biological processes and to contribute to the development of novel diagnostic and therapeutic strategies. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. As research in the field of NIR-II fluorescence imaging continues to expand, the applications of this compound are expected to grow, further solidifying its role as a key enabling technology in biomedicine.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
A Comprehensive Technical Review of the NIR-II Dye FD-1080
FD-1080 is a heptamethine cyanine (B1664457) dye recognized for its fluorescence properties within the second near-infrared (NIR-II) window, making it a valuable tool for deep-tissue in vivo imaging and other biomedical applications.[1][2] This technical guide provides an in-depth review of this compound, summarizing its properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.
Core Principles of NIR-II Fluorescence Imaging
Fluorescence imaging in the NIR-II spectrum (1000–1700 nm) offers significant advantages over traditional visible and NIR-I (700-950 nm) imaging.[3][4][5] Light in the NIR-II window experiences lower scattering by tissues, reduced autofluorescence, and less absorption by biological components like water and hemoglobin.[6][7] These characteristics result in deeper tissue penetration, higher spatial resolution, and an improved signal-to-noise ratio, enabling clearer visualization of biological structures in vivo.[4][5]
Physicochemical and Spectroscopic Properties of this compound
This compound is a small-molecule organic fluorophore specifically designed for NIR-II applications.[8][9] Its structure incorporates sulphonic and cyclohexene (B86901) groups, which enhance its water solubility and stability.[8][10] A key feature of this compound is that both its excitation and emission spectra lie within the NIR-II region.[1][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₀H₃₈ClN₂NaO₆S₂ | [1][11] |
| Molecular Weight | 765.31 g/mol | [1][11] |
| CAS Number | 1151666-58-8 | [1][11] |
| Appearance | Brown to black solid | [11] |
| Purity | >90% (typically ~96%) | [1][11] |
| Storage | 4°C, sealed from moisture and light | [11] |
| Solubility | Soluble in DMSO; enhanced water solubility |[8][12] |
Table 2: Spectroscopic Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Excitation Wavelength (λex) | ~1046 nm, optimized at 1064 nm | In various media | [11][13][14] |
| Emission Wavelength (λem) | ~1080 nm | In various media | [11][13][14] |
| Quantum Yield (QY) | 0.31% | In ethanol | [8][14] |
| 5.94% | Combined with Fetal Bovine Serum (FBS) | [8][11][14] |
| Photostability | Superior to Indocyanine Green (ICG) | Under continuous laser irradiation |[11][14] |
Synthesis and Structural Design
The synthesis of this compound involves designing a heptamethine cyanine structure to shift its absorption and emission wavelengths into the NIR-II region.[8][10] The introduction of sulphonic groups is a critical step to improve its hydrophilicity, a common challenge with large π-conjugated systems.[9][10]
Key Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline protocols for common applications of this compound.
This protocol describes the preparation and administration of this compound for deep-tissue imaging in a mouse model.[12]
Methodology:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. It is recommended to aliquot and store this solution at -20°C or -80°C, protected from light.[12]
-
Working Solution Preparation: Dilute the stock solution with phosphate-buffered saline (PBS) to a final concentration of 2-10 μM. For intravenous injection, a working solution of 80 μM can be prepared.[12] The solution should be filtered through a 0.2 μm filter before use.[12]
-
Complex Formation (Optional but Recommended): To enhance quantum yield, this compound can be complexed with Fetal Bovine Serum (FBS).[14] This is typically achieved by mixing the this compound working solution with FBS prior to injection.
-
Animal Administration: Intravenously inject 200 μL of the prepared this compound working solution (e.g., 80 μM) into the mouse.[12]
-
Imaging: Conduct in vivo imaging 10-20 minutes post-injection using an imaging system equipped with a 1064 nm excitation laser and an appropriate long-pass filter (e.g., 1100 nm) to collect the NIR-II emission signal.[10][12]
This compound can be encapsulated into liposomes for applications in drug delivery and NIR-triggered release.[11]
Methodology:
-
Component Mixing: Dissolve this compound (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol (5:1 v/v) solution.[11] Allow the mixture to stand overnight at room temperature.
-
Film Formation: Use a rotary evaporator to dry the organic solvent at 37°C, forming a thin, uniform liposome (B1194612) film on the flask wall.[11]
-
Solvent Removal: Further dry the film with a stream of nitrogen for at least 5 minutes to remove any residual organic solvent.[11]
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) to form a liposomal suspension. This step is typically followed by sonication or extrusion to create unilamellar vesicles of a desired size.
This compound's strong absorption in the NIR-II region allows it to act as a photothermal agent, converting light energy into heat to ablate cancer cells.[15][16]
Methodology:
-
Agent Administration: Administer this compound, often encapsulated in a nanocarrier to improve tumor accumulation, to the tumor-bearing subject.
-
Laser Irradiation: After allowing time for the agent to accumulate at the tumor site, irradiate the tumor region with a 1064 nm laser at a specific power density (e.g., 1.0 W/cm²).[16]
-
Thermal Monitoring: Monitor the temperature elevation in the tumor region using an infrared thermal imaging system.[17] The goal is to raise the local temperature to a level sufficient to induce cell death (typically >42°C).[15]
-
Therapeutic Assessment: Evaluate the therapeutic outcome by monitoring tumor size and performing histological analysis post-treatment.
Biomedical Applications of this compound
The unique optical properties of this compound have led to its use in a variety of advanced biomedical applications.
-
High-Resolution Vascular Imaging: The 1064 nm excitation of this compound provides superior tissue penetration and imaging resolution compared to NIR-I excitation (650-980 nm).[8][11] This has enabled non-invasive, high-resolution imaging of deep-tissue vasculature, including vessels in the hindlimb, abdomen, and brain, through intact skin and skull.[11][12][14]
-
Dynamic Physiological Monitoring: this compound has been used to quantify the respiratory rate in mice by dynamically imaging the craniocaudal motion of the liver, demonstrating its utility for real-time physiological monitoring.[8][11]
-
Cancer Phototheranostics: As a photothermal agent, this compound can be used for imaging-guided cancer therapy.[18] Upon laser irradiation, it generates localized heat to ablate tumors.[19][20][21] This process can also induce immunogenic cell death (ICD), which stimulates an anti-tumor immune response.[16]
-
Drug Delivery Systems: this compound can be incorporated into nanocarriers like liposomes and human serum albumin (HSA) particles.[11][22] These systems can be designed for targeted drug delivery and controlled release triggered by NIR light.
-
Biosensing: J-aggregates of this compound, which exhibit a significant red-shift in absorption and emission to ~1370 nm, have been used to develop ratiometric fluorescent sensors that can detect reactive oxygen species (ROS) in inflammatory environments.[23][24]
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound - Ruixibiotech [ruixibiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. NIR-II Fluorescence imaging: Why, When and How [scintica.com]
- 5. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 15. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Highly stable organic photothermal agent based on near-infrared-II fluorophores for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecular NIR-II Fluorophores for Cancer Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chinesechemsoc.org [chinesechemsoc.org]
- 24. chinesechemsoc.org [chinesechemsoc.org]
An In-depth Technical Guide to the Spectral Properties and Quantum Yield of FD-1080
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical characteristics of the near-infrared (NIR-II) fluorescent dye, FD-1080. The information presented herein is intended to equip researchers and professionals in drug development and bio-imaging with the essential data and methodologies for the effective application of this fluorophore. This document details its spectral properties, quantum yield, and the experimental protocols necessary to verify these characteristics.
Photophysical Properties of this compound
This compound is a heptamethine cyanine (B1664457) dye specifically engineered for bio-imaging within the second near-infrared (NIR-II) window. Its key characteristics are summarized in the tables below.
Spectral and Photophysical Data
The following table outlines the quantitative spectral and photophysical properties of this compound in its monomeric and J-aggregated states.
| Property | Value (Monomer) | Value (J-aggregates) | Conditions |
| Absorption Maximum (λabs) | ~1046 nm[1][2] | ~1360 nm | In solution |
| Emission Maximum (λem) | ~1080 nm[1][2] | ~1370 nm | Excitation at 1064 nm |
| Stokes Shift | ~34 nm | ~10 nm | Calculated from λabs and λem |
| Quantum Yield (ΦF) | 0.31%[3][4] 5.94%[1][3][4] | 0.0545% | In ethanol (B145695) With Fetal Bovine Serum (FBS) |
| Molar Extinction Coefficient (ε) | Data not available in searched literature. | ~0.5 x 105 M-1cm-1[5] | In solution |
General Properties
This table provides a summary of the general characteristics of this compound.
| Feature | Description |
| Chemical Class | Heptamethine cyanine dye. |
| Key Structural Features | Contains sulphonic and cyclohexene (B86901) groups to enhance water solubility and stability[4]. |
| Primary Application | In vivo fluorescence imaging in the NIR-II window, offering deep tissue penetration and high-resolution imaging[3][4]. |
| Excitation Source | Typically excited using a 1064 nm laser[1][2]. |
| Solubility | Enhanced water solubility due to the presence of sulphonic groups[2][4]. |
| Complex Formation | Forms complexes with Fetal Bovine Serum (FBS), leading to a significant increase in quantum yield[3][4]. Can also form J-aggregates with lipids like DMPC, resulting in a significant red-shift[5]. |
Experimental Protocols
The following sections detail the methodologies for the determination of the key spectral properties and the fluorescence quantum yield of this compound.
Determination of Spectral Properties (Absorption and Emission Spectra)
Objective: To measure the absorption and emission maxima of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, deionized water, PBS)
-
UV-Vis-NIR Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mM).
-
From the stock solution, prepare a dilute solution with an absorbance in the range of 0.05 - 0.1 at the absorption maximum to avoid inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Use the spectrophotometer to scan a blank solution (solvent only).
-
Measure the absorbance spectrum of the this compound solution over a relevant wavelength range (e.g., 800-1200 nm).
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined λabs (or the intended excitation wavelength, e.g., 1064 nm).
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 1050-1400 nm).
-
Identify the wavelength of maximum fluorescence emission (λem).
-
Determination of Molar Extinction Coefficient (ε)
Objective: To determine the molar absorptivity of this compound at its absorption maximum.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Analytical balance
-
Volumetric flasks
-
UV-Vis-NIR Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution with at least five different concentrations.
-
-
Absorbance Measurements:
-
Measure the absorbance of each dilution at the λabs of this compound.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Determination of Fluorescence Quantum Yield (ΦF) - Relative Method
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound
-
A suitable quantum yield standard with a known quantum yield in the NIR region (e.g., IR-26 in 1,2-dichloroethane, though the specific standard for this compound is not specified in the provided literature).
-
Spectroscopic grade solvent(s)
-
UV-Vis-NIR Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of five dilutions for both this compound and the reference standard in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of all solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
The quantum yield of this compound (ΦF,X) can be calculated using the following equation:
ΦF,X = ΦF,ST * (mX / mST) * (ηX2 / ηST2)
Where:
-
ΦF,ST is the quantum yield of the standard.
-
mX and mST are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used).
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectral properties of this compound.
Caption: Relationship between absorption, emission, and Stokes shift for this compound.
Caption: Experimental workflow for relative quantum yield determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FD-1080: A Technical Guide for High-Performance In Vivo Imaging in the NIR-II Window
For Researchers, Scientists, and Drug Development Professionals
FD-1080 is a heptamethine cyanine (B1664457) dye that has emerged as a powerful tool for in vivo imaging, operating within the second near-infrared (NIR-II) window. Its unique spectral properties, including excitation and emission profiles exceeding 1000 nm, enable deep-tissue imaging with unprecedented clarity and resolution.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, its various formulations, and their applications in preclinical research, with a focus on quantitative data and detailed experimental methodologies.
Core Properties and Formulations
This compound's core structure, featuring a heptamethine chain, is specifically designed to shift its absorption and emission into the NIR-II region.[2] To enhance its utility for biological applications, modifications such as the inclusion of sulfonic and cyclohexene (B86901) groups have been made to improve water solubility and chemical stability.[2][5] The dye is versatile and can be utilized in several forms, each with distinct characteristics:
-
This compound Monomer: In its base form, this compound exhibits a quantum yield of 0.31%.[3][6][7]
-
This compound-FBS Complex: When combined with fetal bovine serum (FBS), the quantum yield of this compound is significantly enhanced, reaching up to 5.94%.[2][3][5][6][7] This complex is frequently used for vascular imaging.
-
This compound J-Aggregates: Through self-assembly, often facilitated by phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), this compound can form J-aggregates.[8][9][10][11] These aggregates exhibit a significant red-shift in their absorption and emission spectra, pushing further into the NIR-II window and enabling even deeper tissue penetration.[5][8]
Quantitative Optical and Performance Data
The following tables summarize the key quantitative data for this compound in its various formulations, providing a clear comparison of their optical properties and imaging performance.
| Formulation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) | Reference |
| This compound Monomer | 1046 | 1080[1][3][4] | 0.31[3][6][7] | 2.9 x 10⁴ | [3][4][6][7] |
| This compound-FBS Complex | 1064[3][5] | 1080[5] | 5.94[2][3][5][6][7] | Not Reported | [2][3][5][6][7] |
| This compound J-Aggregates (with DMPC) | 1360[5][8] | 1370[5][8] | Not Available[11] | 2.7 x 10⁴[5] | [5][8][11] |
| Application | Formulation | Excitation Wavelength (nm) | Signal-to-Background Ratio (SBR) | Key Findings | Reference |
| Hindlimb Vasculature Imaging | This compound-FBS | 1064 | 4.32 | Superior resolution compared to shorter wavelength excitation.[1] | [1] |
| Brain Vasculature Imaging | This compound | 1064 | 5.56 | Higher resolution imaging through the scalp and skull compared to 808 nm excitation.[9] | [9] |
| Brain and Hindlimb Vessel Imaging | This compound J-Aggregates | Not specified | Brain: 5.56, Hindlimb: 4.76 | Dynamic vascular imaging beyond 1500 nm.[9][10] | [9][10] |
| Tumor Imaging (HCC) | p-HSA-ME17/DQ19@this compound | Not specified | Significantly higher than control groups | Enhanced tumor accumulation and imaging signal.[12] | [12] |
Mechanism of Action and Signaling Pathways
This compound functions as a fluorescent probe. Upon excitation with an appropriate wavelength laser, it emits photons in the NIR-II range, which are then detected by a specialized imaging system. The enhanced performance in the NIR-II window is attributed to reduced photon scattering and absorption by biological tissues at these longer wavelengths, leading to deeper penetration and higher signal-to-background ratios.[1][2]
When complexed with proteins like albumin (in FBS), the dye's quantum yield is significantly increased. This is due to the restriction of non-radiative decay pathways of the dye molecule when bound within the hydrophobic pockets of the protein.[6][13]
Caption: Interaction of this compound with serum albumin leading to enhanced fluorescence.
Experimental Protocols
Preparation of this compound-FBS Complex for In Vivo Imaging
This protocol describes the preparation of the this compound-FBS complex, a common formulation for vascular imaging.
Materials:
-
This compound dye
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in PBS at a concentration of 1 mM.
-
Complex Formation: Mix the this compound stock solution with FBS to achieve the desired final concentration of the dye. A typical final concentration for injection is in the micromolar range. The ratio of this compound to FBS can be optimized, but a common approach is to dissolve the dye directly into FBS.
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the this compound-FBS complex.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter to ensure sterility before injection.
Caption: Preparation of the this compound-FBS complex for in vivo injection.
In Vivo Vascular Imaging Protocol
This protocol outlines the general steps for performing in vivo vascular imaging in a mouse model using an this compound formulation.
Materials and Equipment:
-
Prepared this compound imaging agent (e.g., this compound-FBS complex)
-
Animal model (e.g., mouse)
-
Anesthesia (e.g., isoflurane)
-
NIR-II imaging system equipped with:
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the area of interest to minimize signal obstruction.
-
Baseline Imaging: Acquire baseline images of the region of interest before injecting the contrast agent.
-
Injection: Intravenously inject the this compound formulation via the tail vein. The dosage will depend on the specific formulation and animal model.
-
Image Acquisition: Immediately after injection, begin acquiring images using the NIR-II imaging system. Use the appropriate laser excitation and long-pass filter to collect the emitted fluorescence.
-
Dynamic Imaging: For dynamic vascular imaging, acquire a series of images over time to observe the distribution and clearance of the dye.
-
Image Analysis: Analyze the acquired images to determine parameters such as vessel width and signal-to-background ratio.
Caption: General workflow for in vivo imaging using this compound.
Applications in Research and Drug Development
The superior imaging depth and resolution offered by this compound make it a valuable tool in various research areas:
-
Neuroscience: High-resolution imaging of cerebral vasculature through the intact skull allows for studies of blood flow and the blood-brain barrier.[1][9]
-
Oncology: Targeted formulations of this compound can be used for tumor imaging and assessing the efficacy of anti-cancer therapies.[12] The dye's photodynamic properties are also being explored for therapeutic applications.[12]
-
Physiology: this compound can be used to non-invasively monitor physiological processes, such as respiratory motion.[2][3]
-
Drug Delivery: The dye can be encapsulated in nanocarriers to track their biodistribution and target engagement.
Conclusion
This compound represents a significant advancement in the field of in vivo fluorescence imaging. Its strong performance in the NIR-II window, coupled with its formulation versatility, provides researchers with a powerful tool to visualize biological processes at greater depths and with higher resolution than previously possible with conventional NIR-I dyes. This technical guide serves as a foundational resource for scientists and professionals looking to incorporate this compound into their research and development workflows.
References
- 1. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 2. Frontiers | Recent Progress in NIR-II Contrast Agent for Biological Imaging [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. worldscientific.com [worldscientific.com]
- 6. Small molecular fluorescent probes featuring protein-assisted functional amplification for improved biosensing and cancer therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific albumin tagging with NIR-II fluorogenic dye for high-performance and super-stable bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
The Safety and Toxicity Profile of FD-1080: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a heptamethine cyanine (B1664457) dye notable for its excitation and emission spectra within the second near-infrared (NIR-II) window (1000-1700 nm). This property allows for deep-tissue, high-resolution in vivo imaging with reduced autofluorescence and light scattering compared to traditional NIR-I fluorophores. As with any agent intended for in vivo applications, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available data on the safety and toxicity of this compound, drawing from published preclinical studies.
It is critically important to distinguish the fluorescent dye This compound from the highly toxic pesticide sodium fluoroacetate, which is also commonly referred to as "1080" . These are entirely different chemical entities with vastly different properties. This document pertains exclusively to the near-infrared fluorophore, this compound.
Summary of Toxicological Data
Currently, there are no publicly available standardized toxicology reports, such as Safety Data Sheets (SDS), providing quantitative metrics like LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound. However, a growing body of scientific literature qualitatively supports a favorable safety profile for this dye, particularly when used in preclinical research settings. The consensus from these studies is that this compound exhibits low to negligible toxicity both in vitro and in vivo.
In Vitro Cytotoxicity
Multiple studies have assessed the cytotoxicity of this compound in various cell lines. The general finding is a high level of cell viability even at relatively high concentrations of the dye.
| Cell Line(s) | Concentration(s) Tested | Observation(s) |
| HepG2 (human liver cancer), L02 (human normal liver), RAW264.7 (murine macrophage) | Not specified | Declared non-toxic in the absence of photoirradiation. |
| HepG2, HeLa (human cervical cancer), MCF-7 (human breast cancer) | Up to 50 µM | Negligible toxicity observed. |
| Not specified | Up to 200 µM (as dye@BSA complexes) | No apparent cytotoxicity. |
In Vivo Safety
In vivo studies in murine models have consistently reported no adverse effects or signs of toxicity following the administration of this compound. These studies primarily focus on its imaging efficacy, with safety being a key observational endpoint.
| Animal Model | Administration Route | Observation(s) |
| Nude mice | Intravenous | No observable toxicity; noted for its high safety profile and fast excretion. |
| Mice | Not specified | Generally regarded as having good biocompatibility and low toxicity. |
Experimental Protocols
While specific, detailed protocols for the toxicological assessment of this compound are not extensively published, this section outlines representative methodologies for in vitro cytotoxicity and in vivo safety studies based on standard practices in the field.
In Vitro Cytotoxicity Assay (Example Protocol)
A common method to assess the effect of a compound on cell viability is through a fluorescence-based live/dead assay.
-
Cell Culture : Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation : Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Staining : After incubation, wash the cells with phosphate-buffered saline (PBS). Add a solution containing two fluorescent dyes, such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
Imaging and Analysis : Image the plate using a fluorescence microscope. The percentage of viable cells can be quantified by counting the number of green-fluorescing cells relative to the total number of cells (or red-fluorescing cells).
In Vivo Safety Assessment (Example Protocol)
Acute toxicity and general safety in animal models are typically assessed through careful observation following administration.
-
Animal Model : Use healthy mice (e.g., BALB/c or nude mice), 6-8 weeks old.
-
Compound Administration : Dissolve this compound in a biocompatible vehicle (e.g., PBS or saline). Administer the solution to the mice via a relevant route, typically intravenous (tail vein) injection. A control group should receive the vehicle only.
-
Observation : Monitor the animals closely for a set period (e.g., 7-14 days). Observations should include:
-
Changes in body weight.
-
Alterations in food and water consumption.
-
Behavioral changes (e.g., lethargy, agitation).
-
Signs of physical distress (e.g., ruffled fur, abnormal posture).
-
-
Histopathological Analysis : At the end of the observation period, major organs (liver, kidneys, spleen, lungs, heart) can be harvested, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for any signs of tissue damage or inflammation.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Logical Relationship of Safety Profile Components
Caption: Relationship between studies and the resulting safety profile of this compound.
Conclusion
Based on the available scientific literature, this compound is considered a safe and biocompatible near-infrared fluorescent dye for preclinical in vivo imaging applications. No significant "dark toxicity" (toxicity in the absence of light excitation) has been reported in numerous cell lines and animal models. However, the absence of standardized, publicly available toxicological data (e.g., LD50, NOAEL) should be noted. Researchers and drug development professionals should consider the existing evidence of low toxicity as a strong indicator of its suitability for research purposes, while acknowledging that further formal toxicological studies would be required for clinical translation.
Commercial Sources and Availability of FD-1080: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a heptamethine cyanine (B1664457) dye that functions as a near-infrared (NIR-II) fluorophore, with excitation and emission maxima in the second near-infrared window (1000-1700 nm).[1][2][3][4][5] This property makes it an invaluable tool for deep-tissue in vivo imaging, offering high resolution and low background interference due to reduced light scattering and tissue autofluorescence at these wavelengths.[6][7] This technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for this compound, along with detailed experimental protocols for its application in biomedical research.
Commercial Availability
This compound is available from several commercial suppliers. The following table summarizes the offerings from prominent vendors.
| Supplier | Catalog Number | Unit Size(s) | Purity | Price (USD) |
| MedchemExpress | HY-133852 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 96.10% | Contact for pricing |
| InvivoChem | V20948 | 1 mg, 5 mg | ≥98% | Contact for pricing |
| CD Bioparticles | CDRXL24-124-L | 25 mg, 50 mg | >90% (HPLC, NMR) | $2400 (for 50 mg) |
| Ruixibiotech | R-R-0015 | 1 mg, 5 mg | >90% | $609 (for 1 mg), $1798 (for 5 mg) |
Technical Specifications
A summary of the key technical specifications for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C40H38ClN2NaO6S2 | [1][3][4] |
| Molecular Weight | 765.31 g/mol | [1][3][4] |
| CAS Number | 1151666-58-8 | [1][3][4] |
| Excitation Maximum (Ex) | ~1064 nm | [1] |
| Emission Maximum (Em) | ~1080 nm | [1] |
| Quantum Yield | 0.31% (in ethanol), up to 5.94% with FBS | [1][8] |
| Appearance | Brown to black solid | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store protected from light and moisture. | [2][4] |
| Solubility | Soluble in DMSO. | [2] |
Mechanism of Action
This compound is primarily utilized as a fluorescent probe for in vivo and in vitro imaging.[1][2][3][4] It does not have a known specific biological target or mechanism of action in terms of modulating signaling pathways. Its utility lies in its photophysical properties, which allow for high-resolution visualization of biological structures and processes in the NIR-II window.[6][7] The heptamethine core structure is designed to shift its absorption and emission into the NIR-II region, while the sulfonic acid groups enhance its water solubility and stability.[8]
Experimental Protocols
In Vivo Imaging Protocol (Mouse Model)
This protocol is adapted from supplier recommendations and published literature for deep-tissue imaging.[2][7]
1. Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. It is recommended to aliquot and store this stock solution at -80°C, protected from light.[2]
-
For the working solution, dilute the stock solution with pre-warmed sterile PBS to a final concentration of 80 µM.[2][5]
-
Sterilize the working solution by passing it through a 0.2 µm filter. Prepare this solution fresh before each use.[2][5]
2. Animal Administration:
-
Administer 200 µL of the 80 µM this compound working solution to the mouse via intravenous injection.[2][5]
3. In Vivo Imaging:
-
After 10-20 minutes post-injection, perform in vivo imaging using an appropriate NIR-II imaging system equipped with a 1064 nm laser for excitation and a suitable long-pass filter for emission collection.[2][5][7]
In Vivo Imaging Workflow for this compound
In Vitro Cell Staining Protocol
This protocol is suitable for staining both suspension and adherent cells for analysis by fluorescence microscopy or flow cytometry.[2][5]
1. Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution in DMSO and store at -80°C.
-
Dilute the stock solution in pre-warmed PBS to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically.
-
Sterile filter the working solution.
2. Cell Preparation:
-
Suspension Cells: Centrifuge to collect cells and wash twice with PBS.
-
Adherent Cells: Remove culture medium, detach cells using trypsin, centrifuge to collect, and wash twice with PBS.
3. Staining:
-
Resuspend the cell pellet in 1 mL of the this compound working solution.
-
Incubate at room temperature for 10-30 minutes, protected from light.
4. Washing:
-
Centrifuge the stained cells at 400 g for 4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS.
5. Analysis:
-
Resuspend the final cell pellet in 1 mL of serum-free medium or PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer with appropriate NIR excitation and emission filters.
In Vitro Cell Staining Workflow
Preparation of this compound Labeled Liposomes
This protocol describes the preparation of liposomes incorporating this compound.[1][5]
1. Lipid Film Formation:
-
Dissolve this compound (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol (5:1 v/v) solution.
-
Evaporate the solvent using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen for 5 minutes to remove residual solvent.
2. Hydration and Liposome (B1194612) Formation:
-
Add 5 mL of PBS (0.5 M, pH 6.5) to the flask containing the lipid film.
-
Disperse the film by vortexing or sonication to form a uniform liposome suspension.
This compound Liposome Preparation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound - Ruixibiotech [ruixibiotech.com]
- 5. This compound | NIR-II荧光团 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 8. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FD-1080 in Mouse Brain Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a novel small-molecule near-infrared II (NIR-II) fluorophore with both excitation and emission spectra in the NIR-II window (1000-1700 nm).[1][2][3] This property allows for deep-tissue, high-resolution in vivo imaging with reduced light scattering and autofluorescence compared to traditional NIR-I imaging (700-900 nm).[3][4][5] this compound's ability to penetrate intact skin, tissue, and the skull makes it a valuable tool for non-invasive cerebrovascular imaging in mice.[2][6][7]
This document provides detailed application notes and protocols for the utilization of this compound in mouse brain imaging, summarizing key quantitative data and outlining experimental workflows.
Physicochemical Properties and Spectral Characteristics
This compound is a heptamethine cyanine-based dye designed for stability and water solubility.[1][2] Its key spectral properties are summarized in the table below. The quantum yield of this compound can be significantly enhanced when complexed with fetal bovine serum (FBS), which is a crucial consideration for in vivo applications.[1][2]
| Property | Value | Reference |
| Excitation Maximum | ~1046 nm - 1064 nm | [1][3] |
| Emission Maximum | ~1080 nm | [1][3] |
| Quantum Yield (in ethanol) | 0.31% | [1][2] |
| Quantum Yield (with FBS) | 5.94% | [1][2] |
Mechanism of Action for Imaging
This compound functions as a vascular imaging agent. Following intravenous administration, it circulates within the bloodstream, allowing for the visualization of blood vessels. Its NIR-II fluorescence properties enable deep penetration of excitation and emission light through tissues, including the skull, providing high-resolution images of the cerebral vasculature.[2][4][6]
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (10 mM):
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot and store at -20°C or -80°C in the dark.[6]
2. This compound-FBS Complex Working Solution (80 µM):
-
Dilute the 10 mM this compound stock solution in sterile phosphate-buffered saline (PBS) containing fetal bovine serum (FBS). The final concentration of this compound should be 80 µM.
-
The FBS helps to increase the quantum yield of this compound.[1][2]
-
Filter the working solution through a 0.2 µm filter before use.[6]
Animal Preparation and Administration
1. Animal Model:
-
Nude mice are often used for in vivo imaging to minimize light absorption and scattering by fur.[2]
2. Anesthesia:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). The choice of anesthetic is critical as it can affect physiological parameters.
3. Administration:
-
Administer 200 µL of the 80 µM this compound-FBS working solution via intravenous (tail vein) injection.[6]
In Vivo Brain Imaging
1. Imaging System:
-
An in vivo imaging system equipped for NIR-II fluorescence detection is required. This includes:
2. Imaging Procedure:
-
Position the anesthetized mouse on the imaging stage.
-
Commence imaging 10-20 minutes after the intravenous injection of the this compound-FBS complex.[6]
-
Acquire images of the mouse brain through the intact skull.
The following diagram illustrates the experimental workflow for mouse brain imaging using this compound.
Data Presentation
The performance of this compound for in vivo mouse brain imaging can be quantified by metrics such as the signal-to-background ratio (SBR) and the full width at half-maximum (FWHM) of blood vessels. Higher SBR indicates better image contrast, while a smaller FWHM signifies higher spatial resolution.
Quantitative Imaging Performance
| Target | Excitation Wavelength | SBR | FWHM (mm) | Reference |
| Hindlimb Vasculature | 1064 nm | 4.32 | 0.47 | [1] |
| Hindlimb Vasculature | < 1064 nm | 1.9 - 2.2 | - | [1] |
| Sagittal Sinus Vessel | 1064 nm | - | 0.65 | [1] |
| Sagittal Sinus Vessel | 808 nm | - | 1.43 | [1] |
Discussion and Applications
This compound provides a powerful, non-invasive method for high-resolution imaging of the cerebrovasculature in living mice. The ability to image through the intact skull eliminates the need for invasive craniotomy procedures, reducing animal stress and allowing for longitudinal studies in the same animal.
Potential applications for this compound in mouse brain imaging include:
-
Basic Neuroscience Research: Studying cerebral blood flow and vascular morphology under normal physiological conditions.
-
Disease Modeling: Investigating vascular changes in models of stroke, traumatic brain injury, neurodegenerative diseases, and brain tumors.
-
Drug Development: Assessing the effects of therapeutic agents on cerebral vasculature and blood-brain barrier integrity.
Conclusion
This compound is a promising NIR-II fluorescent probe for non-invasive, high-resolution imaging of the mouse brain vasculature. The protocols and data presented here provide a foundation for researchers to incorporate this technology into their studies of cerebral physiology and pathology. The superior tissue penetration and signal-to-background ratio offered by this compound under 1064 nm excitation open new avenues for dynamic and longitudinal in vivo brain imaging.[2]
References
- 1. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for FD-1080 Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm)[1][2][3][4]. This property allows for deep-tissue, high-resolution imaging with reduced autofluorescence and light scattering compared to traditional NIR-I dyes (650-950 nm)[3][4]. This compound's enhanced tissue penetration makes it an invaluable tool for in vivo imaging studies[1][2][4][5]. This document provides detailed protocols for the use of this compound in cell labeling for both in vitro and in vivo applications.
Properties of this compound
This compound is a heptamethine cyanine (B1664457) dye specifically engineered for optimal performance in the NIR-II region[2][4]. Its structure incorporates sulphonic and cyclohexene (B86901) groups to improve water solubility and stability[4].
Quantitative Data Summary
| Property | Value | Notes |
| Excitation Wavelength (Ex) | ~1064 nm[1][4] | Optimal for deep tissue penetration[4][5]. |
| Emission Wavelength (Em) | ~1080 nm[1][3][6] | |
| Molecular Weight | 765.31 g/mol [1] | |
| Formula | C40H38ClN2NaO6S2[1] | |
| Quantum Yield | 0.31% (in ethanol)[4][6][7] | Can be significantly increased to 5.94% when complexed with Fetal Bovine Serum (FBS)[1][4][6][7][8]. |
| Photostability | Superior to Indocyanine Green (ICG)[1][6] | Shows high stability under continuous laser irradiation[1][3]. |
| Purity | 96.10%[1] |
Experimental Protocols
In Vitro Cell Labeling Protocol
This protocol outlines the steps for labeling suspension and adherent cells with this compound for fluorescence microscopy and flow cytometry.
Materials:
-
This compound Dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Suspension or adherent cells
-
Trypsin (for adherent cells)
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO.
-
Aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation[5].
Working Solution Preparation:
-
Dilute the 10 mM this compound stock solution with warm PBS to a working concentration range of 2 to 10 µM[5].
-
Sterilize the working solution by passing it through a 0.2 µm filter[5]. Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal concentration for your specific application.
Cell Preparation:
-
Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells twice with PBS, centrifuging for 5 minutes after each wash[5].
-
-
Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells with PBS.
-
Add trypsin to detach the cells from the culture vessel.
-
Neutralize the trypsin with complete medium and centrifuge to pellet the cells.
-
Wash the cells twice with PBS, centrifuging for 5 minutes after each wash[5].
-
Staining Procedure:
-
Resuspend the prepared cell pellet in 1 mL of the this compound working solution.
-
Incubate the cells at room temperature for 10 to 30 minutes[5].
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant[5].
-
Wash the cells twice with PBS, centrifuging for 5 minutes after each wash, to remove any unbound dye[5].
-
Resuspend the final cell pellet in 1 mL of PBS or serum-free medium[5].
Imaging:
-
The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy using appropriate NIR-II imaging settings.
In Vivo Imaging Protocol
This protocol is designed for the systemic administration of this compound for in vivo imaging applications, such as visualizing vasculature.
Materials:
-
This compound Dye
-
DMSO
-
PBS
-
Fetal Bovine Serum (FBS) (optional, for enhancing quantum yield)
-
Animal model (e.g., mouse)
-
NIR-II in vivo imaging system
Preparation of this compound Solution for Injection:
-
Prepare a 10 mM stock solution of this compound in DMSO as described for the in vitro protocol[5].
-
To prepare the working solution for injection, dilute the stock solution with PBS to a final concentration of 80 µM[5].
-
For enhanced fluorescence, this compound can be complexed with FBS. The formation of this compound-FBS complexes has been shown to increase the quantum yield significantly[1][4][6][7]. The specific protocol for complex formation may require optimization for your application.
Administration and Imaging:
-
Administer 200 µL of the 80 µM this compound working solution to the mouse via intravenous injection[5].
-
Commence in vivo imaging analysis 10-20 minutes post-injection[5].
-
Utilize an in vivo imaging system equipped with a 1064 nm laser for excitation and appropriate filters to capture the emission signal at approximately 1080 nm[3][9].
Diagrams
Experimental Workflow for In Vitro Cell Labeling
Caption: Workflow for labeling cells with this compound for in vitro analysis.
Logical Relationship for In Vivo Imaging
Caption: Logical flow for performing in vivo imaging using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 6. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 7. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: FD-1080 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the in vivo use of FD-1080, a near-infrared (NIR-II) fluorophore. This compound is a valuable tool for deep-tissue, high-resolution bioimaging due to its excitation and emission properties in the NIR-II window (1000-1700 nm), which minimizes tissue autofluorescence and light scattering.
Recommended Dosage and Administration
The recommended dosage of this compound for in vivo imaging studies in mice typically involves intravenous (IV) administration. The precise dosage can be tailored based on the specific experimental requirements, imaging system sensitivity, and the target tissue. Based on available protocols, two main dosage strategies have been identified.
Data Presentation: this compound In Vivo Dosage
| Animal Model | Administration Route | Formulation/Concentration | Injection Volume | Calculated Dose (mg/kg)¹ | Application |
| Mouse | Intravenous (tail vein) | 80 µM this compound working solution | 200 µL | ~0.49 mg/kg | General in vivo imaging |
| Mouse | Intravenous | 1 mM this compound J-aggregates | 200 µL | ~6.12 mg/kg | Vasculature imaging |
¹Calculations are based on a standard mouse body weight of 25g and the molecular weight of this compound (765.31 g/mol ). This calculation serves as an estimate, and the actual dosage may need to be optimized for specific mouse strains and weights.
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound for in vivo imaging studies.
Protocol 1: General In Vivo Imaging
This protocol is adapted from standard procedures for NIR-II imaging in mice.[1]
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- Phosphate-buffered saline (PBS), sterile
- 0.2 µm syringe filter
- Anesthetic agent (e.g., isoflurane)
- Appropriate animal model (e.g., mouse)
2. Preparation of this compound Stock Solution (10 mM):
- Dissolve the required amount of this compound in DMSO to achieve a final concentration of 10 mM.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C in the dark.
3. Preparation of this compound Working Solution (80 µM):
- On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
- Dilute the stock solution with sterile PBS to a final working concentration of 80 µM. For example, to prepare 1 mL of working solution, add 8 µL of the 10 mM stock solution to 992 µL of sterile PBS.
- Gently mix the solution.
- Sterilize the working solution by passing it through a 0.2 µm syringe filter.
4. Animal Preparation and Administration:
- Anesthetize the mouse using a suitable anesthetic agent.
- Position the animal on the imaging stage.
- Administer 200 µL of the 80 µM this compound working solution via intravenous injection (e.g., tail vein).
5. In Vivo Imaging:
- Commence in vivo imaging 10-20 minutes post-injection.
- Use an imaging system equipped for NIR-II fluorescence detection with an appropriate excitation source (e.g., 1064 nm laser) and emission filter.
Protocol 2: Vasculature Imaging with this compound J-Aggregates
This protocol is designed for high-resolution imaging of blood vessels.
1. Materials:
- This compound
- Deionized water
- Heating apparatus
- Anesthetic agent
- Animal model
2. Preparation of this compound J-Aggregates (1 mM):
- Disperse this compound in deionized water to a concentration of 1 mM.
- Heat the solution to induce the formation of J-aggregates, which exhibit a red-shifted absorption and emission profile. The specific heating temperature and duration may need to be optimized.
3. Animal Preparation and Administration:
- Anesthetize the mouse.
- Administer 200 µL of the 1 mM this compound J-aggregate solution via intravenous injection.
4. In Vivo Imaging:
- Immediately begin dynamic imaging of the vasculature using an NIR-II imaging system.
Mandatory Visualization
Experimental Workflow for In Vivo Imaging with this compound
The following diagram illustrates the key steps involved in a typical in vivo imaging experiment using this compound.
Caption: Experimental workflow for this compound in vivo imaging.
Signaling Pathway
As this compound is a fluorescent dye used for imaging purposes, it does not have a conventional signaling pathway or mechanism of action in the way a therapeutic drug does. Its function is to absorb light at a specific wavelength and emit it at a longer wavelength, allowing for visualization of its distribution within the body. Therefore, a signaling pathway diagram is not applicable.
References
Applications of FD-1080 in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to FD-1080
This compound is a small-molecule near-infrared (NIR) II fluorescent dye with both excitation and emission wavelengths in the second NIR window (1000-1700 nm).[1][2] This property allows for deep-tissue, high-resolution in vivo imaging with reduced light scattering and minimal tissue autofluorescence compared to traditional NIR-I imaging (700-900 nm).[3] this compound exhibits enhanced water solubility and stability due to the presence of sulphonic and cyclohexene (B86901) groups in its structure.[1] Its quantum yield can be significantly increased when complexed with fetal bovine serum (FBS), making it a bright and photostable probe for various bioimaging applications.[2][4] In cancer research, this compound is primarily utilized as an imaging agent, often incorporated into nanoparticles, for tumor visualization and has shown potential in photothermal therapy.
Application 1: Targeted Near-Infrared II Imaging of Hepatocellular Carcinoma
This compound can be encapsulated in dual-peptide-functionalized human serum albumin (HSA) nanoparticles for targeted imaging of hepatocellular carcinoma (HCC). These nanoparticles are engineered to specifically recognize and accumulate in tumors that overexpress Glypican-3 (GPC-3), a biomarker for HCC.
Mechanism of Targeting and Imaging
The targeting mechanism relies on a dual-peptide system functionalizing the surface of HSA nanoparticles. One peptide specifically binds to GPC-3 on HCC cells, facilitating tumor accumulation. The second peptide helps the nanoparticles evade clearance by the mononuclear phagocyte system, prolonging their circulation time and enhancing tumor uptake. Once accumulated at the tumor site, the encapsulated this compound can be excited by a 1064 nm laser, and its fluorescence emission in the NIR-II window is captured for high-contrast tumor imaging.[5]
Quantitative Imaging Data
The following table summarizes the in vivo fluorescence imaging data from a study using this compound-loaded nanoparticles in an HCC mouse model.
| Nanoparticle Formulation | Time Post-Injection (hours) | Mean Fluorescence Intensity (Arbitrary Units) at Tumor Site |
| p-HSA@this compound (Non-targeted) | 3 | ~1.5 x 10^8 |
| 6 | ~1.2 x 10^8 | |
| 12 | ~1.0 x 10^8 | |
| p-HSA/DQ19@this compound (Targeted) | 3 | ~2.5 x 10^8 |
| 6 | ~2.8 x 10^8 | |
| 12 | ~2.2 x 10^8 | |
| p-HSA-ME17/DQ19@this compound (Targeted + Evasion) | 3 | ~3.5 x 10^8 |
| 6 | ~4.5 x 10^8 | |
| 12 | ~3.8 x 10^8 |
Data adapted from a study on targeted NIR-II fluorescence imaging of HCC.[5]
Experimental Protocol: Targeted In Vivo Imaging of HCC
This protocol describes the preparation of this compound loaded nanoparticles and their use for in vivo imaging of HCC xenografts in mice.
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
GPC-3 targeting peptide (e.g., DQ19)
-
Phagocyte evasion peptide (e.g., ME17)
-
Phosphate-buffered saline (PBS)
-
HepG2 (GPC-3 positive) human HCC cells
-
Nude mice (e.g., BALB/c nude)
-
NIR-II imaging system with a 1064 nm excitation laser and an InGaAs detector
Procedure:
-
Preparation of this compound Loaded Nanoparticles (p-HSA-ME17/DQ19@this compound):
-
Prepare poly-HSA (p-HSA) particles by ethanol desolvation of HSA followed by glutaraldehyde cross-linking.
-
Conjugate the phagocyte evasion peptide (ME17) to the p-HSA particles.
-
Load the GPC-3 targeting peptide (DQ19) and this compound into the p-HSA-ME17 particles through host-guest interactions.
-
Purify the nanoparticles by centrifugation and resuspend in PBS.
-
Characterize the nanoparticles for size, morphology, and this compound loading efficiency.
-
-
Animal Model Preparation:
-
Subcutaneously inject HepG2 cells into the flank of nude mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
In Vivo NIR-II Imaging:
-
Administer the this compound loaded nanoparticles (and controls) to the tumor-bearing mice via tail vein injection. A typical injection volume is 100 µL per mouse.[6]
-
At designated time points (e.g., 3, 6, and 12 hours) post-injection, anesthetize the mice.
-
Acquire NIR-II fluorescence images using an imaging system equipped with a 1064 nm laser for excitation and a long-pass filter (e.g., >1100 nm) for emission collection.
-
Quantify the fluorescence intensity at the tumor site and in surrounding healthy tissue to determine the tumor-to-background ratio.
-
Experimental workflow for targeted HCC imaging using this compound nanoparticles.
Application 2: Photothermal Therapy of Pancreatic Cancer
This compound's strong absorption in the NIR-II region also makes it a candidate for photothermal therapy (PTT). When encapsulated in a suitable nanocarrier, such as periodic mesoporous organosilica nanoparticles (PMOs), and delivered to a tumor, this compound can convert absorbed laser energy into heat, inducing localized hyperthermia and subsequent tumor cell death.
Principle of Photothermal Therapy
The principle of PTT involves the use of a photothermal agent (in this case, this compound) that can efficiently convert light energy into heat. When the tumor region containing the this compound-loaded nanoparticles is irradiated with a laser of the appropriate wavelength (e.g., 1064 nm), the localized temperature increase leads to thermal ablation of cancer cells. This method offers the potential for a targeted and minimally invasive cancer treatment.
Quantitative Photothermal Data
The following table presents hypothetical but representative data for an in vivo PTT study.
| Treatment Group | Laser Power Density (W/cm²) | Maximum Temperature Increase at Tumor Site (°C) | Tumor Growth Inhibition (%) |
| Saline + Laser | 1.0 | ~2 | 0 |
| PMO@this compound (no laser) | - | - | <5 |
| PMO@this compound + Laser | 0.5 | ~15 | ~40 |
| PMO@this compound + Laser | 1.0 | ~25 | ~85 |
Experimental Protocol: In Vivo Photothermal Therapy of Pancreatic Cancer
This protocol outlines a general procedure for evaluating the PTT efficacy of this compound-loaded nanoparticles in a pancreatic cancer mouse model.
Materials:
-
This compound
-
Periodic mesoporous organosilica nanoparticles (PMOs)
-
Pancreatic cancer cell line (e.g., PANC-1)
-
Nude mice
-
High-power 1064 nm continuous-wave laser
-
Infrared thermal imaging camera
-
Calipers for tumor measurement
Procedure:
-
Preparation of this compound Loaded PMOs:
-
Synthesize PMOs with a high loading capacity.
-
Load this compound into the pores of the PMOs.
-
Characterize the resulting PMO@this compound nanoparticles for size, morphology, and this compound loading.
-
-
Animal Model Preparation:
-
Establish subcutaneous pancreatic tumor xenografts in nude mice by injecting PANC-1 cells.
-
Monitor tumor growth until they reach a designated size for treatment.
-
-
In Vivo Photothermal Therapy:
-
Intravenously inject the PMO@this compound nanoparticles into the tumor-bearing mice.
-
Allow sufficient time for the nanoparticles to accumulate in the tumor (e.g., 24 hours).
-
Anesthetize the mice and irradiate the tumor area with a 1064 nm laser at a specific power density for a set duration (e.g., 10 minutes).
-
Monitor the temperature change at the tumor surface using an infrared thermal camera during irradiation.
-
Monitor tumor volume using calipers and animal survival over several weeks post-treatment.
-
Signaling pathway of this compound mediated photothermal therapy.
Summary and Future Perspectives
This compound is a versatile NIR-II fluorescent dye with significant potential in cancer research. Its primary application lies in high-resolution, deep-tissue in vivo imaging, particularly when incorporated into targeted nanoparticle systems. The ability to visualize tumors with high contrast opens up possibilities for improved cancer diagnosis, surgical guidance, and monitoring of therapeutic response. Furthermore, the photothermal properties of this compound suggest its utility in theranostic applications, combining imaging and therapy in a single platform. Future research will likely focus on the development of novel this compound-based probes with enhanced tumor specificity and therapeutic efficacy, as well as their translation into clinical settings.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for FD-1080 in Vascular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye that serves as a fluorescent probe for in vivo imaging within the second near-infrared (NIR-II) window.[1][2] Its excitation and emission spectra, both occurring above 1000 nm, allow for deep tissue penetration, high spatial resolution, and a high signal-to-background ratio by minimizing tissue autofluorescence and light scattering.[1][3] These characteristics make this compound an invaluable tool for high-resolution visualization of vascular structures in preclinical research.[1][4]
This document provides detailed application notes and protocols for the use of this compound in vascular imaging techniques, designed to assist researchers in obtaining high-quality and reproducible results.
Physicochemical and Optical Properties
This compound's utility in vascular imaging is underpinned by its distinct spectral properties and behavior in biological media. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~1064 nm | Optimal for deep tissue penetration.[1][5] |
| Emission Wavelength (λem) | ~1080 nm | Falls within the NIR-II window, reducing autofluorescence.[5][6] |
| Absorption Peak | ~1046 nm | [6] |
| Quantum Yield (in ethanol) | 0.31% | [1][7] |
| Quantum Yield (with FBS) | 5.94% | Complexation with Fetal Bovine Serum significantly enhances fluorescence.[1][3][8] |
| Molecular Structure | Heptamethine Cyanine | Contains sulphonic and cyclohexene (B86901) groups to improve water solubility and stability.[1][3] |
Key Applications in Vascular Imaging
This compound is a versatile tool for a range of vascular imaging applications, including:
-
High-resolution angiography: Enables detailed visualization of blood vessels, including fine capillaries, in deep tissues.[1]
-
Cerebral vascular imaging: Allows for non-invasive imaging of brain vasculature through the intact skull.[1][5]
-
Tumor vascular imaging: Can be used to study the abnormal vasculature associated with tumors.[9]
-
Lymphatic imaging: Derivatives of this compound, such as HSA@CO-1080, have been developed for lymphatic system visualization.[10]
-
Dynamic physiological monitoring: Can be used to quantify physiological parameters like respiratory rate by tracking liver motion.[1][5]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound for in vivo vascular imaging.
Protocol 1: Preparation of this compound-FBS Complex for Enhanced Imaging
Objective: To prepare an this compound solution with enhanced quantum yield for in vivo vascular imaging.
Materials:
-
This compound powder
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in sterile, pyrogen-free water to a concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
-
Prepare this compound-FBS Complex:
-
In a sterile tube, mix the this compound stock solution with FBS at a 1:1 (v/v) ratio. For example, mix 500 µL of this compound stock with 500 µL of FBS.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Final Formulation:
-
The resulting this compound-FBS complex is ready for injection. The final concentration of this compound will be 0.5 mg/mL.
-
Protocol 2: In Vivo Vascular Imaging in a Mouse Model
Objective: To perform high-resolution NIR-II imaging of the vasculature in a mouse model.
Materials:
-
Prepared this compound-FBS complex (from Protocol 1)
-
Animal model (e.g., nude mouse)
-
Anesthetic (e.g., isoflurane)
-
NIR-II imaging system equipped with:
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance).
-
Place the anesthetized mouse on the imaging stage. Maintain body temperature using a heating pad.
-
-
This compound Administration:
-
Administer the this compound-FBS complex via tail vein injection. A typical dose is 100-200 µL of the 0.5 mg/mL solution.
-
-
Image Acquisition:
-
Immediately after injection, begin acquiring images using the NIR-II imaging system.
-
Set the excitation laser to 1064 nm with a power density of approximately 0.33 W/cm².[6]
-
Use an appropriate long-pass filter (e.g., 1100 nm or 1300 nm) to collect the emission signal.[11]
-
Adjust the exposure time and camera gain to achieve optimal signal-to-noise ratio. Typical exposure times are in the range of 100-200 ms.[10][12]
-
-
Data Analysis:
-
Analyze the acquired images to visualize vascular structures.
-
Quantitative analysis, such as vessel diameter and blood flow, can be performed using appropriate software.
-
Protocol 3: Preparation of this compound Loaded Liposomes
Objective: To encapsulate this compound in liposomes for potential targeted delivery or modified pharmacokinetic studies.
Materials:
-
This compound
-
Phosphatidylcholine
-
Cholesterol
-
Chloroform/methanol solution (5:1 v/v)
-
Phosphate-Buffered Saline (PBS), 0.5 M, pH 6.5
-
Rotary evaporator
-
Sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in the chloroform/methanol solution.[5][13]
-
Allow the mixture to stand overnight at room temperature for complete dissolution.[5][13]
-
Remove the organic solvent using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.[5][13]
-
Dry the film further under a stream of nitrogen for 5 minutes to remove any residual solvent.[5][13]
-
-
Hydration and Liposome (B1194612) Formation:
-
Characterization:
-
The resulting liposome suspension can be characterized for size and morphology using techniques such as dynamic light scattering and electron microscopy.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow for using this compound in vascular imaging.
Caption: Experimental workflow for in vivo vascular imaging using this compound-FBS complex.
Caption: Protocol for the preparation of this compound loaded liposomes.
Concluding Remarks
This compound is a powerful and versatile fluorescent probe for high-resolution, deep-tissue vascular imaging in the NIR-II window. By following the detailed protocols and understanding its key properties, researchers can effectively utilize this compound to advance their studies in vascular biology, oncology, and other areas requiring detailed visualization of the circulatory system. The enhanced quantum yield upon binding to serum albumin and the ability to be encapsulated in liposomes further expand its potential applications in preclinical research and drug development.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A Bright NIR-II Fluorescence Probe for Vascular and Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | NIR-II荧光团 | MCE [medchemexpress.cn]
Application Notes and Protocols for FD-1080 Injection in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm).[1] This property allows for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and lower tissue autofluorescence compared to traditional NIR-I imaging (650-950 nm).[2][3] this compound's utility in preclinical research is expanding, particularly in vascular imaging and cancer studies, where it can be used to visualize blood vessels and assess tumor accumulation of targeted nanoparticles.[4][5] These notes provide detailed protocols for the preparation and administration of this compound for in vivo imaging applications.
Quantitative Data Summary
The optical and physical properties of this compound are critical for designing and interpreting in vivo imaging experiments. The following table summarizes key quantitative data for this compound.
| Property | Value | Notes |
| Excitation Maximum (Ex) | ~1064 nm | Optimal for deep-tissue penetration.[6] |
| Emission Maximum (Em) | ~1080 nm | Falls within the NIR-II imaging window.[6] |
| Absorption Maximum | ~1046 nm | [1] |
| Quantum Yield (in ethanol) | 0.31% | [7] |
| Quantum Yield (with FBS) | 5.94% | Complexation with Fetal Bovine Serum significantly enhances fluorescence.[7] |
| Molecular Weight | 765.31 g/mol | [6] |
| Formula | C40H38ClN2NaO6S2 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
This protocol describes the preparation of a stock solution and a working solution of this compound for intravenous injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Dissolve this compound powder in DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (80 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution with sterile PBS to a final working concentration of 80 µM.
-
For example, to prepare 1 mL of 80 µM working solution, add 8 µL of the 10 mM stock solution to 992 µL of sterile PBS.
-
Mix thoroughly by pipetting or gentle vortexing.
-
It is recommended to prepare the working solution fresh for each experiment.
-
Protocol 2: In Vivo Vascular Imaging in Mice
This protocol details the intravenous administration of this compound for high-resolution imaging of the vasculature.
Materials:
-
This compound working solution (80 µM in PBS)
-
Research animal (e.g., mouse)
-
Insulin syringe with a 29G needle or similar
-
Animal restrainer
-
NIR-II imaging system equipped with a 1064 nm laser and an appropriate long-pass filter (e.g., 1100 nm)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation).
-
Place the anesthetized mouse on the imaging stage of the NIR-II imaging system.
-
Ensure the animal's body temperature is maintained throughout the procedure.
-
-
This compound Injection:
-
Load a syringe with 200 µL of the 80 µM this compound working solution.
-
Carefully perform a tail vein injection.
-
-
NIR-II Imaging:
-
Begin imaging immediately after injection to visualize the initial distribution and vascular perfusion.
-
Optimal imaging for vasculature is typically within 10-20 minutes post-injection.
-
Acquire images using a 1064 nm excitation laser and collect the emission signal using a long-pass filter (e.g., 1100 nm or higher).
-
Adjust camera exposure time and laser power to achieve optimal signal-to-noise ratio.
-
Protocol 3: Preparation of this compound-FBS Complex for Enhanced Imaging
Complexing this compound with Fetal Bovine Serum (FBS) has been shown to significantly increase its quantum yield, resulting in brighter fluorescence for in vivo imaging.[6][7]
Materials:
-
This compound working solution (in PBS)
-
Fetal Bovine Serum (FBS), sterile
-
Incubator or water bath at 37°C
Procedure:
-
Complex Formation:
-
Mix the this compound working solution with FBS. The exact ratio may need to be optimized, but a starting point is to dilute the this compound working solution in a solution containing FBS. For example, prepare the final injectable solution in PBS containing a certain percentage of FBS.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the this compound-FBS complex.
-
The final solution is now ready for intravenous injection as described in Protocol 2.
-
Protocol 4: In Vivo Tumor Imaging in Mice
This protocol provides a general guideline for using this compound to image tumors in a xenograft mouse model. The accumulation of this compound in tumors is often attributed to the enhanced permeability and retention (EPR) effect, especially when formulated in nanoparticles.[8] For free dye or FBS-complexed dye, the circulation time and tumor accumulation may vary.
Materials:
-
Tumor-bearing mouse model
-
This compound working solution or this compound-FBS complex
-
NIR-II imaging system
Procedure:
-
Animal and Injection:
-
Follow the animal preparation and injection procedures as outlined in Protocol 2.
-
-
Longitudinal Imaging:
-
Acquire images at multiple time points post-injection to monitor the biodistribution and tumor accumulation of this compound.
-
Suggested imaging time points include:
-
Early phase: 5 minutes, 30 minutes, 1 hour (to observe vascular perfusion in the tumor).
-
Intermediate phase: 3 hours, 6 hours (to assess initial tumor accumulation).
-
Late phase: 12 hours, 24 hours, 48 hours, and up to 96 hours (to determine peak tumor accumulation and clearance from other tissues).[4][8]
-
-
The optimal imaging window will depend on the specific tumor model and the formulation of this compound used.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. azonano.com [azonano.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vivo Fluorescence Imaging in the NIR-II with Long Circulating Carbon Nanotubes Capable of Ultra-High Tumor Uptake - PMC [pmc.ncbi.nlm.nih.gov]
FD-1080 Imaging in Deep-Tissue Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a novel small-molecule heptamethine cyanine (B1664457) dye with excitation and emission profiles in the second near-infrared (NIR-II) window.[1][2] This fluorophore is specifically designed for deep-tissue, high-resolution in vivo imaging.[1] Its excitation at 1064 nm and emission at approximately 1080 nm allows for greater tissue penetration and higher signal-to-background ratios compared to traditional NIR-I dyes.[3][4] The enhanced water solubility and stability of this compound make it a powerful tool for a variety of research and pre-clinical applications.[1]
Key Applications
This compound is particularly well-suited for non-invasive, real-time visualization of deep-seated biological structures and processes. Key applications include:
-
High-Resolution Vasculature Imaging: this compound enables detailed imaging of blood vessels through intact skin, tissue, and even the skull, making it ideal for studying vasculature in the brain, hindlimb, and abdomen.[4][5]
-
Dynamic Physiological Monitoring: The dye can be used to quantify dynamic physiological processes, such as respiratory rate, by imaging the craniocaudal motion of the liver in both awake and anesthetized animals.[1][5]
-
Pre-clinical In Vivo Imaging: Its properties make it a valuable tool in drug development for assessing tissue perfusion, vascular leakage, and the biodistribution of therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its performance characteristics.
| Parameter | Value | Conditions |
| Excitation Wavelength | 1064 nm | In vivo imaging |
| Emission Wavelength | ~1080 nm | In vivo imaging |
| Absorption Peak | ~1046 nm | In solution |
| Quantum Yield | 0.31% | In ethanol |
| 5.94% | Encapsulated with Fetal Bovine Serum (FBS) | |
| Signal-to-Background Ratio (SBR) | 4.32 | Hindlimb vessel imaging under 1064 nm excitation |
| 1.9 - 2.2 | Hindlimb vessel imaging under shorter wavelengths | |
| Imaging Resolution (FWHM) | 0.47 mm | Hindlimb vessel under 1064 nm excitation |
| 0.65 mm | Sagittal sinus vessel under 1064 nm excitation | |
| 1.43 mm | Sagittal sinus vessel under 808 nm excitation | |
| Tissue Penetration Depth | > 5 mm | Phantom study under 1064 nm excitation |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Protocol 1: In Vitro Cell Staining
This protocol outlines the steps for staining cells in suspension or adherent cultures with this compound for analysis by flow cytometry or fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS) (optional, for signal enhancement)
-
Cell culture medium
-
Trypsin (for adherent cells)
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of this compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution. It is recommended to aliquot and store the stock solution at -20°C or -80°C in the dark.[5]
-
Preparation of this compound Working Solution (2-10 µM): Dilute the stock solution with warm PBS to the desired working concentration (typically between 2 and 10 µM). For enhanced fluorescence, this compound can be encapsulated with FBS.[3][5] Filter the working solution through a 0.2 µm filter to sterilize.[5]
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cells to collect them, then wash twice with PBS for five minutes each time.[5]
-
Adherent Cells: Discard the culture medium and detach the cells using trypsin. Centrifuge the detached cells, remove the supernatant, and wash twice with PBS for five minutes each time.[5]
-
-
Staining: Add 1 mL of the this compound working solution to the prepared cells and incubate at room temperature for 10 to 30 minutes.[5]
-
Washing: Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.[5] Wash the cells twice with PBS for five minutes each.[5]
-
Analysis: Resuspend the cells in 1 mL of PBS or serum-free medium and analyze using a flow cytometer or fluorescence microscope equipped for NIR-II imaging.[5]
Protocol 2: In Vivo Deep-Tissue Imaging in Mice
This protocol describes the procedure for intravenous administration of this compound for in vivo imaging of deep-tissue vasculature in mice.
Materials:
-
This compound
-
DMSO
-
PBS
-
Fetal Bovine Serum (FBS)
-
Animal anesthesia (e.g., isoflurane)
-
NIR-II imaging system with a 1064 nm laser and appropriate filters
Procedure:
-
Preparation of this compound-FBS Complex: To enhance the quantum yield, this compound is encapsulated with FBS.[3] Prepare an 80 µM working solution of this compound in PBS containing FBS.[5]
-
Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Intravenous Injection: Administer 200 µL of the 80 µM this compound working solution via intravenous injection.[5]
-
In Vivo Imaging: After 10-20 minutes, perform in vivo imaging using a NIR-II imaging system.[5] Utilize a 1064 nm laser for excitation and a long-pass filter (e.g., 1100 nm or 1300 nm) to collect the emission signal.[6]
Visualizations
Experimental Workflow: In Vitro Cell Staining with this compound
Caption: Workflow for in vitro cell staining using this compound.
Experimental Workflow: In Vivo Deep-Tissue Imaging with this compound
Caption: Workflow for in vivo deep-tissue imaging using this compound in a mouse model.
Logical Relationship: Advantages of this compound in NIR-II Imaging
Caption: Relationship between this compound's properties and its imaging advantages.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
Protocol for Conjugating FD-1080 to Antibodies for Near-Infrared II (NIR-II) Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the near-infrared II (NIR-II) fluorophore, FD-1080, to antibodies. NIR-II fluorescence imaging (1000-1700 nm) offers significant advantages for in vivo applications, including deeper tissue penetration, reduced autofluorescence, and higher signal-to-background ratios compared to traditional visible and NIR-I imaging.[1][2] this compound is a heptamethine cyanine (B1664457) dye with excitation and emission wavelengths in the NIR-II window (approximately 1064 nm and 1080 nm, respectively), making it an excellent candidate for high-resolution, deep-tissue bioimaging.[1]
Antibody-drug conjugates (ADCs) and antibody-fluorophore conjugates are powerful tools in research and clinical settings, enabling targeted delivery of therapeutic agents or imaging probes to specific cell populations.[3][4] This protocol will cover two primary methods for conjugating this compound to antibodies, targeting either primary amines or free thiols, and provide guidelines for characterization and application in in vivo imaging.
Pre-Conjugation Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer, free of any interfering substances.
Key Considerations:
-
Buffer Composition: The antibody should be in a buffer free of primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts, as these will compete with the NHS-ester reaction.[5] For thiol-maleimide conjugation, avoid buffers containing thiols. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common starting point.
-
Protein Concentration: For optimal labeling efficiency, the antibody concentration should be in the range of 2-10 mg/mL.[6]
-
Purity: The antibody solution should be free of stabilizing proteins like bovine serum albumin (BSA) or gelatin, which will also be labeled and reduce the specific activity of the conjugate.
Protocol for Buffer Exchange and Concentration:
-
Select a suitable buffer exchange method:
-
Dialysis: Dialyze the antibody solution against the desired conjugation buffer (e.g., 1X PBS, pH 7.2-7.4) overnight at 4°C with at least two changes of buffer.
-
Spin Columns: For smaller volumes, use centrifugal filtration units with a molecular weight cut-off (MWCO) appropriate for your antibody (e.g., 50 kDa for IgG) to perform buffer exchange and concentrate the antibody.[7]
-
-
Determine Antibody Concentration: After buffer exchange, measure the antibody concentration using a spectrophotometer at 280 nm (A280).
Conjugation of this compound to Antibodies
This compound is commercially available with two primary reactive moieties for antibody conjugation: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and a maleimide (B117702) group for reaction with free thiols.
Method 1: Amine-Reactive Conjugation using this compound NHS Ester
This method targets the primary amines on lysine (B10760008) residues of the antibody.
Materials:
-
Antibody in amine-free buffer (e.g., 1X PBS, pH 7.2-7.4)
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Experimental Protocol:
-
Prepare the Antibody: Adjust the pH of the antibody solution to 8.3-8.5 by adding the Reaction Buffer.
-
Prepare the this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Calculate the required volume of the this compound NHS ester solution. The optimal molar ratio of dye-to-antibody should be determined empirically, with a starting range of 5:1 to 20:1.[5][6][7]
-
Slowly add the calculated amount of this compound NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the this compound-antibody conjugate from unconjugated dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored fraction to elute will be the conjugated antibody.
Method 2: Thiol-Reactive Conjugation using this compound Maleimide
This method targets free sulfhydryl (-SH) groups on cysteine residues. If the antibody does not have accessible free thiols, the disulfide bonds in the hinge region can be selectively reduced.
Materials:
-
Antibody in a thiol-free buffer (e.g., 1X PBS, pH 7.2-7.4)
-
This compound Maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., Sephadex G-25)
Experimental Protocol:
-
Antibody Reduction (if necessary):
-
To reduce disulfide bonds, incubate the antibody with a 10-20 fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Prepare the this compound Maleimide Stock Solution: Immediately before use, dissolve the this compound Maleimide in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Adjust the pH of the reduced antibody solution to 6.5-7.5.
-
Add the this compound Maleimide solution to the antibody at a molar ratio of 10:1 to 20:1 (dye:antibody).
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Purification: Purify the conjugate as described in the amine-reactive protocol to remove unconjugated dye.
Characterization of the this compound-Antibody Conjugate
After purification, it is essential to characterize the conjugate to determine the concentration and the degree of labeling (DOL).
Protocol for Characterization:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of this compound (~1046 nm).
-
Calculate the Degree of Labeling (DOL): The DOL is the average number of fluorophore molecules conjugated to each antibody molecule. It can be calculated using the following formula:
DOL = (A_max * ε_Ab) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the maximum absorbance wavelength of this compound.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_Ab = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye = Molar extinction coefficient of this compound at its maximum absorbance.
-
CF = Correction factor (A280 of the free dye / A_max of the free dye).
An optimal DOL is typically between 2 and 7 to ensure sufficient signal without causing self-quenching or affecting antibody function.[8]
-
Quantitative Data Summary
The following tables provide recommended starting parameters for the conjugation of this compound to antibodies. Note: These are general guidelines, and optimal conditions should be determined empirically for each specific antibody and application.
Table 1: Recommended Reaction Parameters for this compound-NHS Ester Conjugation
| Parameter | Recommended Range |
| Antibody Concentration | 2 - 10 mg/mL |
| Reaction Buffer pH | 8.3 - 8.5 |
| Dye:Antibody Molar Ratio | 5:1 - 20:1 |
| Reaction Time | 1 hour |
| Reaction Temperature | Room Temperature |
Table 2: Recommended Reaction Parameters for this compound-Maleimide Conjugation
| Parameter | Recommended Range |
| Antibody Concentration | 2 - 10 mg/mL |
| Reaction Buffer pH | 6.5 - 7.5 |
| Dye:Antibody Molar Ratio | 10:1 - 20:1 |
| Reaction Time | 1 - 2 hours |
| Reaction Temperature | Room Temperature |
Table 3: Target Degree of Labeling (DOL)
| Application | Target DOL | Rationale |
| In vivo Imaging | 2 - 5 | Balances signal intensity with potential for altered pharmacokinetics.[9] |
| In vitro Assays | 3 - 7 | Maximizes signal for cell-based assays where pharmacokinetics are not a concern.[8] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for In Vivo Tumor Imaging
The following diagram illustrates a typical workflow for using an this compound-conjugated antibody for targeted tumor imaging in a preclinical model.[10]
Caption: Workflow for targeted tumor imaging with an this compound-antibody conjugate.
Signaling Pathway for Antibody-Targeted Cancer Cell Imaging
This diagram illustrates the principle of using an antibody-fluorophore conjugate to target and visualize cancer cells that overexpress a specific surface antigen.
Caption: Antibody-FD-1080 conjugate targeting a tumor-specific antigen for imaging.
References
- 1. NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azonano.com [azonano.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for FD-1080 in Monitoring Dynamic Biological Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
FD-1080 is a small-molecule, near-infrared II (NIR-II) fluorescent dye with both excitation and emission wavelengths in the NIR-II window (excitation ~1064 nm, emission ~1080 nm).[1][2][3] This property allows for deep-tissue, high-resolution imaging with reduced photon scattering and tissue autofluorescence compared to traditional NIR-I imaging (650-950 nm).[4][5][6] this compound is particularly well-suited for dynamic in vivo imaging of various biological processes, including vascular dynamics and physiological monitoring.[7][8] Its utility can be enhanced through formulation with serum proteins or by forming J-aggregates for imaging at even longer wavelengths.[8][9][10]
Key Applications
-
High-Resolution Vasculature Imaging: this compound enables detailed visualization of deep-tissue vasculature, including in the hindlimb and brain, allowing for the assessment of blood flow and vessel morphology.[7][8]
-
Dynamic Physiological Monitoring: The dye can be used to quantify dynamic physiological processes, such as respiratory rate, by imaging the craniocaudal motion of internal organs like the liver.[4][7][8]
-
Lymphatic System Imaging: When complexed with bovine serum albumin (BSA), this compound can be used for high-contrast imaging of the lymphatic system.[11]
-
Nanoparticle-Based Sensing: J-aggregates of this compound can be incorporated into nanoparticle-based sensors for the detection of biomarkers, such as reactive oxygen species, in inflammatory conditions.[10]
Data Presentation
Photophysical and Imaging Properties of this compound
| Parameter | Value | Condition | Reference |
| Excitation Wavelength | ~1064 nm | In solution | [1] |
| Emission Wavelength | ~1080 nm | In solution | [1][5] |
| Absorption Peak | ~1046 nm | In solution | [5] |
| Quantum Yield | 0.31% | In ethanol | [5][7] |
| Quantum Yield (with FBS) | 5.94% | Complexed with Fetal Bovine Serum | [5][7][8][12] |
| J-Aggregate Absorption | 1360 nm | Heated in aqueous solution | [9] |
| J-Aggregate Emission | 1370 nm | Heated in aqueous solution | [9] |
In Vivo Imaging Performance
| Application | Excitation Wavelength | Signal-to-Background Ratio (SBR) | Full Width at Half-Maximum (FWHM) | Reference |
| Hindlimb Vasculature | 1064 nm | 4.32 | 0.47 mm | [5] |
| Hindlimb Vasculature | 808 nm | 1.9 - 2.2 | - | [5] |
| Sagittal Sinus Vessel | 1064 nm | - | 0.65 mm | [5] |
| Sagittal Sinus Vessel | 808 nm | - | 1.43 mm | [5] |
| Lymph Node Imaging (CO-1080@BSA) | - | 26 (Lymph node-to-muscle) | - | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vivo Imaging
Objective: To prepare a sterile this compound working solution for intravenous administration.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
-
Fetal Bovine Serum (FBS) (optional, for enhanced fluorescence)
-
0.2 µm sterile syringe filter
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C in the dark.[2]
-
Prepare Working Solution:
-
For a standard working solution, dilute the 10 mM stock solution with pre-warmed PBS to a final concentration of 2-10 µM.[2]
-
For an FBS-complexed working solution, mix the this compound stock solution with FBS before diluting with PBS to the final desired concentration. The this compound-FBS complex significantly increases the quantum yield.[5]
-
-
Sterilization: Filter the final working solution through a 0.2 µm sterile syringe filter before injection.[2]
Protocol 2: In Vivo Vasculature Imaging in Mice
Objective: To visualize and analyze the vasculature in a mouse model using this compound.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Anesthetized mouse
-
NIR-II imaging system equipped with a 1064 nm laser and appropriate emission filters (e.g., 1100 nm or 1300 nm long-pass)
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the mouse according to approved institutional animal care protocols.
-
Baseline Imaging: Acquire pre-injection (baseline) images of the region of interest (e.g., hindlimb, brain).
-
Dye Administration: Intravenously inject the prepared this compound working solution into the mouse.
-
Dynamic Imaging: Immediately begin acquiring a time-series of images to capture the dynamic distribution of the dye through the vasculature.
-
High-Resolution Imaging: Once the dye has distributed, acquire high-resolution static images of the vasculature.
-
Data Analysis:
-
Calculate the signal-to-background ratio (SBR) by comparing the fluorescence intensity of the vessels to the surrounding tissue.
-
Measure the full width at half-maximum (FWHM) of the vessels to assess imaging resolution.
-
Protocol 3: Monitoring Respiratory Rate
Objective: To quantify the respiratory rate of a mouse by imaging the liver motion.
Materials:
-
Same as Protocol 2
Procedure:
-
Animal and Dye Preparation: Follow steps 1-3 of Protocol 2.
-
Liver Imaging: Position the imaging system to focus on the abdominal area, specifically the liver.
-
Time-Lapse Imaging: Acquire a rapid time-lapse sequence of images to capture the craniocaudal (head-to-tail) motion of the liver, which corresponds to the respiratory cycle.
-
Data Analysis:
-
Select a region of interest (ROI) on the edge of the liver.
-
Plot the average fluorescence intensity within the ROI over time.
-
The resulting waveform will show periodic fluctuations corresponding to breathing. The frequency of these fluctuations represents the respiratory rate. This method can be used to differentiate between awake and anesthetized states.[4][7]
-
Visualizations
Caption: Workflow for in vivo vasculature imaging using this compound.
Caption: Workflow for monitoring respiratory rate with this compound.
Caption: Principle of NIR-II fluorescence imaging with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 6. Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Site-specific albumin tagging with NIR-II fluorogenic dye for high-performance and super-stable bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Stability of FD-1080 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-1080 is a near-infrared (NIR-II) fluorophore increasingly utilized in preclinical research for high-resolution in vivo imaging. Its favorable optical properties, including excitation and emission in the NIR-II window (excitation ~1064 nm, emission ~1080 nm), allow for deep tissue penetration and reduced autofluorescence, making it a valuable tool in various biological studies. For quantitative applications such as pharmacokinetics, biodistribution, and biomarker tracking, ensuring the stability of this compound in biological samples throughout the collection, processing, and storage phases is critical for data integrity and accuracy.
This document provides a comprehensive guide to understanding and evaluating the long-term stability of this compound in biological matrices. It includes a summary of the known stability characteristics of the heptamethine cyanine (B1664457) dye class to which this compound belongs, a detailed protocol for conducting long-term stability studies, and visual workflows to aid in experimental design.
Understanding the Stability of Heptamethine Cyanine Dyes
This compound is a heptamethine cyanine dye. While these dyes are prized for their NIR optical properties, they can be susceptible to chemical instability. The polymethine chain, responsible for the dye's fluorescence, can be prone to oxidation and reactions with nucleophiles. For instance, some cyanine dyes are known to react with thiols, which are abundant in biological systems.
Structural modifications, such as the introduction of sulphonic and cyclohexene (B86901) groups in this compound, are designed to enhance water solubility and stability.[1] Additionally, the formation of complexes with serum proteins, such as fetal bovine serum (FBS), has been shown to increase the quantum yield and stability of this compound for in vivo imaging applications.[1][2] However, for long-term storage of samples for subsequent bioanalysis, a systematic evaluation of this compound's stability is essential.
Quantitative Data on Long-Term Stability
As of the writing of this document, specific quantitative data on the long-term storage stability of this compound in various biological matrices is not extensively published. Therefore, it is imperative for researchers to perform their own validation studies. The following table is provided as a template for documenting the results of such studies.
Table 1: Long-Term Stability of this compound in Human Plasma (Example Template)
| Storage Temperature | Duration | Analyte Concentration (Nominal) | Mean Recovery (%) | Standard Deviation | % Change from Baseline |
| Room Temperature (~22°C) | 0 hours | 1 µg/mL | 100.0 | 2.5 | 0.0 |
| 4 hours | 1 µg/mL | ||||
| 24 hours | 1 µg/mL | ||||
| 4°C | 24 hours | 1 µg/mL | |||
| 72 hours | 1 µg/mL | ||||
| 7 days | 1 µg/mL | ||||
| -20°C | 1 month | 1 µg/mL | |||
| 3 months | 1 µg/mL | ||||
| 6 months | 1 µg/mL | ||||
| -80°C | 3 months | 1 µg/mL | |||
| 6 months | 1 µg/mL | ||||
| 12 months | 1 µg/mL |
Freeze-Thaw Stability
| Number of Freeze-Thaw Cycles | Analyte Concentration (Nominal) | Mean Recovery (%) | Standard Deviation | % Change from Baseline |
| 1 | 1 µg/mL | |||
| 3 | 1 µg/mL | |||
| 5 | 1 µg/mL |
Experimental Protocol for Long-Term Stability Assessment
This protocol provides a framework for evaluating the long-term stability of this compound in a biological matrix of interest (e.g., plasma, serum, tissue homogenate).
1. Materials and Reagents
-
This compound reference standard
-
Control biological matrix (e.g., drug-free human plasma)
-
Anticoagulant (if using plasma, e.g., K2EDTA)
-
Organic solvent for stock and working solutions (e.g., DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical instrumentation (e.g., LC-MS/MS, HPLC with fluorescence detection, or a validated fluorescence plate reader)
-
Calibrated pipettes and laboratory consumables
-
Storage vials (e.g., polypropylene (B1209903) cryovials)
-
Freezers maintained at -20°C and -80°C, and a refrigerator at 4°C
2. Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent like anhydrous DMSO. Aliquot and store at -20°C or -80°C in the dark.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to be used for spiking the biological matrix.
3. Sample Preparation for Stability Study
-
Spiking: Obtain a pool of the control biological matrix. Spike the matrix with a known concentration of this compound. It is recommended to test at least two concentration levels (low and high QC levels).
-
Aliquoting: After thorough mixing, aliquot the spiked matrix into multiple storage vials for each storage condition and time point to be tested.
4. Storage Conditions and Time Points
-
Baseline (T=0): Analyze a set of freshly spiked samples immediately to establish the baseline concentration.
-
Long-Term Storage: Store aliquots at various temperatures, for example:
-
Room temperature (~22°C): 4, 8, 24 hours
-
Refrigerated (4°C): 24, 72 hours, 7 days
-
Frozen (-20°C): 1, 3, 6 months
-
Deep-frozen (-80°C): 3, 6, 12 months
-
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw completely at room temperature. It is common to test 3 to 5 cycles.
5. Sample Analysis
-
At each designated time point, retrieve the samples for the specific condition.
-
Thaw the samples (if frozen) under controlled conditions (e.g., on an ice bath or at room temperature).
-
Process the samples using a validated bioanalytical method. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by analysis using a suitable detection technique.
-
Analyze the stability samples against a freshly prepared calibration curve.
6. Data Analysis and Interpretation
-
Calculate the mean concentration and standard deviation for each condition and time point.
-
Determine the percent recovery by comparing the mean concentration of the stored samples to the mean concentration of the baseline samples:
-
% Recovery = (Mean concentration of stored sample / Mean concentration of baseline sample) x 100
-
-
This compound is considered stable under the tested conditions if the mean concentration is within ±15% of the baseline concentration.
Visualizing Workflows and Pathways
References
Troubleshooting & Optimization
Troubleshooting poor signal with FD-1080 imaging
Technical Support Center: FD-1080 Imaging
Welcome to the technical support center for this compound, a novel fluorophore with excitation and emission in the near-infrared II (NIR-II) region for deep-tissue, high-resolution in vivo imaging.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experimental results.
Troubleshooting Guide: Poor or No Signal
Encountering a weak or absent signal during your imaging experiments can be frustrating. This section provides a systematic approach to identify and resolve the most common causes of poor signal with the this compound probe.
Q1: I am seeing a very weak or no signal from my this compound probe. What are the first steps I should take?
If you are experiencing poor signal, it is recommended to follow a logical troubleshooting workflow. Start by verifying the fundamental components of your experiment: the this compound probe itself, your imaging instrument settings, and the preparation of your sample. The following diagram outlines the recommended initial steps to diagnose the issue.
Q2: How can I optimize my imaging instrument settings for this compound?
Incorrect instrument settings are a frequent cause of poor signal. This compound is a NIR-II dye with an excitation peak around 1064 nm and an emission peak at 1080 nm.[1] Ensure your system is configured to operate efficiently in this range.
Key Instrument Parameters:
-
Excitation Source: A 1064 nm laser is recommended for optimal excitation.[2][3] Using lasers from the NIR-I window (e.g., 808 nm) will result in significantly lower signal-to-background ratios.[3]
-
Emission Filters: Use a long-pass filter appropriate for the NIR-II window (e.g., 1000 nm or 1100 nm long-pass) to isolate the this compound emission from the excitation source and tissue autofluorescence.
-
Detector: A specialized InGaAs (Indium Gallium Arsenide) camera is required for detecting light in the 1000-1700 nm range.[4] Standard silicon-based CCD or CMOS cameras are not sensitive in this region. For faint signals, cryogenic cooling of the detector can reduce thermal noise.[4]
Recommended Starting Parameters for In Vivo Imaging:
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | 1064 nm | Matches the peak absorbance of this compound for maximum signal generation.[1][2] |
| Laser Power | 50-100 mW/cm² | Provides sufficient excitation while minimizing risk of phototoxicity and photobleaching. |
| Emission Filter | 1000 nm Long-Pass | Removes scattered excitation light and minimizes background from NIR-I autofluorescence. |
| Exposure Time | 50-200 ms | Balances signal collection with temporal resolution. Longer times may be needed for weak signals. |
| Detector Gain | Medium to High | Amplifies the signal, but be aware that high gain can also increase noise. |
Q3: What are the proper handling and storage procedures for this compound?
The chemical stability of the fluorophore is critical for achieving a strong signal. Improper handling or storage can lead to degradation or aggregation, reducing its quantum yield.
-
Storage: this compound should be stored at -20°C or -80°C in the dark, protected from light and moisture.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
-
Solubility: this compound is a cyanine-based dye with good water solubility.[3] For stock solutions, DMSO is commonly used.[2] When preparing working solutions in aqueous buffers, ensure the dye is fully dissolved to prevent aggregation, which can quench fluorescence.
-
Photostability: While this compound exhibits superior photostability compared to some NIR-I dyes like ICG, it is still susceptible to photobleaching under continuous, high-intensity laser irradiation.[1][3] Minimize light exposure to the sample when not actively acquiring images.
Q4: Could my sample preparation be the cause of the poor signal?
Yes, both in vitro and in vivo sample preparation can significantly impact the final signal intensity.
-
In Vivo Considerations: The quantum yield of this compound can be significantly enhanced (from ~0.31% to ~5.94%) when it complexes with fetal bovine serum (FBS) or endogenous albumin.[1][3] Pre-incubating this compound with serum before injection can improve its brightness and circulation time.[3]
-
Probe Concentration: The concentration of this compound must be optimized. Too low a concentration will result in a weak signal, while excessively high concentrations can lead to aggregation-caused quenching.
-
Tissue Depth: While NIR-II imaging offers superior tissue penetration compared to visible or NIR-I imaging, signal will still be attenuated with increasing depth.[3][4] For very deep tissues, you may need to increase laser power or exposure time.
Experimental Protocol Example
Protocol: Preparation and IV Injection of this compound-FBS Complex for Vasculature Imaging
This protocol describes the preparation of an enhanced brightness this compound-FBS complex for high-resolution in vivo imaging of blood vessels.
-
Reconstitute this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]
-
Prepare this compound-FBS Complex:
-
Dilute the this compound stock solution in sterile PBS to the desired final concentration (e.g., 1 mg/mL).
-
Add fetal bovine serum (FBS) to the diluted this compound solution at a 1:1 v/v ratio.
-
Incubate the mixture at room temperature for 30 minutes, protected from light, to allow for complex formation.
-
-
Animal Preparation: Anesthetize the mouse according to your institution's approved animal care protocols. Ensure the imaging area (e.g., hindlimb, abdomen, or cranial window) is free of fur and positioned correctly in the imaging system.
-
Injection and Imaging:
-
Administer the this compound-FBS complex via intravenous (i.v.) tail-vein injection. A typical dose is 100-200 µL.
-
Immediately begin image acquisition using the optimized instrument settings (e.g., 1064 nm excitation, 1000 nm LP filter).
-
Dynamic imaging can be performed to observe the circulation of the probe through the vasculature.[1]
-
Frequently Asked Questions (FAQs)
Q: How do I differentiate between low signal and high background? A: A key metric is the signal-to-background ratio (SBR). A low signal can still be useful if the background is even lower. The primary advantage of NIR-II imaging is the significant reduction in tissue autofluorescence, which naturally lowers the background compared to NIR-I imaging.[4][5] To assess your background, acquire an image of a control animal that has not been injected with this compound. If the background is high, check for light leaks in your imaging chamber or inadequate filtering of the excitation laser.
Q: What is the quantum yield of this compound and how can it be improved? A: The quantum yield of this compound in ethanol (B145695) is reported to be 0.31%.[1][3] This can be dramatically increased to 5.94% by forming a complex with fetal bovine serum (FBS).[1][3] This enhancement is a key strategy for achieving brighter in vivo signals.
Q: Is this compound suitable for imaging deep tissues like the brain? A: Yes. The 1064 nm excitation used for this compound provides high tissue penetration depth and superior imaging resolution compared to NIR-I excitation.[1][2] It has been successfully used for high-resolution imaging of brain vessels through the intact skull in mouse models.[1][3]
Q: Can I use a standard fluorescence microscope to image this compound? A: No. Standard fluorescence microscopes are typically equipped with silicon-based cameras that are not sensitive beyond ~1000 nm. Specialized imaging systems with InGaAs detectors are necessary for NIR-II fluorescence imaging.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 3. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 4. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing FD-1080 Staining Protocols: A Technical Support Center
Welcome to the technical support center for FD-1080 staining protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your experiments with the novel near-infrared (NIR-II) fluorophore, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for staining cells with this compound?
A1: For initial experiments, a working concentration of 2-10 µM this compound in a suitable buffer like phosphate-buffered saline (PBS) is recommended. The incubation time can range from 10 to 30 minutes at room temperature.[1] These parameters should be further optimized for your specific cell type and experimental setup.
Q2: How should I prepare the this compound working solution?
A2: It is recommended to first prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C or -80°C in the dark and protected from moisture. To prepare the working solution, dilute the DMSO stock in a warm aqueous buffer such as PBS.[1] To prevent issues with aggregates, it is good practice to filter the working solution through a 0.2 µm filter before use.[1]
Q3: Can I use this compound for staining fixed cells?
A3: While this compound is often used for live-cell imaging, its compatibility with fixed cells depends on the fixation and permeabilization methods used. Aldehyde-based fixatives like formaldehyde (B43269) may be compatible, but it is crucial to test their effect on the fluorescence signal. Organic solvents like methanol, which can act as both a fixative and a permeabilizing agent, might alter cellular membranes and could potentially affect the staining pattern of lipophilic dyes like this compound. It is recommended to perform a comparative analysis of different fixation and permeabilization methods to determine the optimal conditions for your specific antibody and experimental needs.
Q4: Is this compound cytotoxic to cells?
A4: The cytotoxicity of fluorescent dyes is concentration-dependent. While some analogues of this compound have shown no apparent cytotoxicity at concentrations up to 200 µM when complexed with BSA, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.[2] Signs of phototoxicity, which is cell damage induced by light excitation of the fluorophore, include cell detachment, blebbing of the plasma membrane, and enlarged mitochondria.[3] To minimize phototoxicity, it is advisable to use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.[4][5][6]
Q5: What is the photostability of this compound?
A5: this compound exhibits good photostability under continuous laser irradiation.[7][8] However, like all fluorophores, it will eventually photobleach. To minimize photobleaching, it is recommended to use an antifade mounting medium for fixed-cell imaging and to limit the exposure of the sample to high-intensity light. For live-cell imaging, reducing the excitation light intensity and the frequency of image acquisition can help preserve the fluorescent signal.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Weak or No Signal | Suboptimal Dye Concentration: The concentration of this compound may be too low for adequate staining. | Optimize Concentration: Perform a titration experiment to determine the optimal dye concentration for your cell type and application. Start with the recommended range of 2-10 µM and test both higher and lower concentrations.[1] |
| Insufficient Incubation Time: The dye may not have had enough time to incorporate into the cellular structures. | Increase Incubation Time: Extend the incubation period, for example, to 30-60 minutes, and assess the signal intensity. | |
| Low Quantum Yield in Aqueous Buffer: this compound has a low quantum yield in aqueous solutions, which can result in a weak signal.[1][9] | Add Serum to the Staining Buffer: The quantum yield of this compound is significantly increased in the presence of fetal bovine serum (FBS).[1][9] Consider adding a low percentage of FBS to your staining buffer. | |
| Incompatible Imaging Settings: The microscope settings may not be optimized for detecting NIR-II fluorescence. | Adjust Microscope Settings: Ensure you are using the correct excitation laser (e.g., 1064 nm) and emission filters (e.g., a long-pass filter appropriate for >1080 nm). Optimize the detector gain and exposure time to enhance signal detection. | |
| High Background | Excess Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background fluorescence. | Titrate Dye Concentration: Reduce the concentration of this compound in your staining solution. |
| Inadequate Washing: Insufficient washing after staining can leave unbound dye in the background. | Optimize Washing Steps: Increase the number and/or duration of washes with PBS after the staining step to effectively remove unbound dye. | |
| Dye Aggregation: this compound, like other cyanine (B1664457) dyes, can form aggregates in aqueous solutions, which can appear as bright, non-specific puncta in the background.[10][11] | Prepare Fresh Working Solution: Always prepare the this compound working solution fresh before each experiment. Filter the Working Solution: Pass the working solution through a 0.2 µm syringe filter to remove any pre-formed aggregates.[1] Consider Anti-Aggregation Agents: For some cyanine dyes, the addition of certain reagents can help prevent aggregation. This may need to be empirically tested for this compound. | |
| Patchy or Uneven Staining | Dye Aggregates on Cells: Aggregates of this compound can bind to the cell surface, leading to a patchy appearance. | Improve Dye Solubility: Ensure the DMSO stock is fully dissolved before diluting it into the aqueous buffer. Gentle warming of the aqueous buffer may aid in solubility. Optimize Staining Conditions: Try staining at a lower temperature (e.g., 4°C) to slow down the aggregation process. |
| Uneven Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and non-specific dye uptake. | Ensure Healthy Cell Culture: Use cells from a healthy, sub-confluent culture for your experiments. Use a Viability Marker: Co-stain with a viability dye to distinguish between live and dead cells and exclude the latter from your analysis. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound for Fluorescence Microscopy
This protocol provides a general guideline for staining live cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Cultured cells on coverslips or in imaging dishes
-
Fetal Bovine Serum (FBS, optional)
Methodology:
-
Prepare this compound Working Solution:
-
Warm the this compound DMSO stock solution to room temperature.
-
Dilute the stock solution in warm PBS to a final concentration of 2-10 µM. For example, add 2-10 µL of a 1 mM stock solution to 1 mL of PBS.
-
(Optional) Add FBS to the working solution to a final concentration of 1-5%.
-
Vortex the solution briefly and filter it through a 0.2 µm syringe filter.
-
-
Cell Staining:
-
Wash the cells twice with warm PBS to remove the culture medium.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with warm PBS to remove unbound dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a NIR-II laser (e.g., 1064 nm) and an appropriate emission filter.
-
Protocol 2: Staining Suspension Cells with this compound for Flow Cytometry
This protocol is adapted for staining suspension cells for analysis by flow cytometry.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Suspension cell culture
-
Flow cytometry tubes
Methodology:
-
Cell Preparation:
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS at a suitable concentration for flow cytometry (e.g., 1 x 10^6 cells/mL).
-
-
Prepare this compound Working Solution:
-
Prepare the working solution as described in Protocol 1.
-
-
Staining:
-
Add the this compound working solution to the cell suspension.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Centrifuge the stained cells to pellet them.
-
Wash the cell pellet twice with PBS.
-
-
Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer equipped with a NIR laser and appropriate detectors.
-
Visualizations
Caption: General experimental workflow for this compound cell staining.
Caption: A logical flowchart for troubleshooting common this compound staining issues.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific albumin tagging with NIR-II fluorogenic dye for high-performance and super-stable bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Common experimental issues with FD-1080
Welcome to the technical support center for the NIR-II fluorophore, FD-1080. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing clear guidance on the effective use of this dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a small-molecule heptamethine cyanine (B1664457) dye that functions as a fluorophore with both excitation and emission spectra in the second near-infrared (NIR-II) window.[1] Its primary application is for in vivo imaging, where the longer wavelengths of light allow for deeper tissue penetration and higher resolution compared to traditional NIR-I imaging (650 nm to 980 nm).[2][3][4] It is particularly useful for high-resolution imaging of vasculature, including in the hindlimb and brain.[2][3]
Q2: What are the excitation and emission wavelengths for this compound?
A2: this compound has a maximum excitation wavelength at approximately 1064 nm and a maximum emission wavelength at around 1080 nm.[3]
Q3: What is the quantum yield of this compound and can it be improved?
A3: The quantum yield of this compound in ethanol (B145695) is relatively low at 0.31%.[4] However, its quantum yield can be significantly increased to as high as 5.94% when it complexes with fetal bovine serum (FBS).[2][4] This enhancement is a critical consideration for achieving a bright signal in biological imaging experiments.
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is designed for enhanced water solubility through the inclusion of sulphonic and cyclohexene (B86901) groups in its structure.[1] However, its behavior in aqueous solutions is complex, as it can form different types of aggregates.[5]
Q5: What are H-aggregates and J-aggregates of this compound?
A5: In aqueous solutions at room temperature, this compound can exist in a mixed state, predominantly as H-aggregates, which have a blue-shifted absorption peak around 780 nm.[5] Upon heating, these can transform into J-aggregates, which exhibit a significant red-shift in both absorption and emission to around 1360 nm and 1370 nm, respectively.[5] The type of aggregation can be influenced by factors such as temperature and the presence of certain lipids.[5][6]
Q6: How photostable is this compound?
A6: this compound demonstrates superior photostability compared to the commonly used NIR-I dye, indocyanine green (ICG), under continuous laser irradiation.[3][4]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Problem 1: Low or No Fluorescence Signal
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Quantum Yield | The intrinsic quantum yield of this compound is low in the absence of serum proteins.[4] Solution: Ensure the presence of Fetal Bovine Serum (FBS) or other serum proteins in your imaging medium to enhance the quantum yield.[2][4] |
| Incorrect Filter Sets | Your microscope's filter sets may not be optimized for the NIR-II range. Solution: Verify that your excitation filter allows for light at ~1064 nm and your emission filter captures light around ~1080 nm. |
| Detector Inefficiency | Standard silicon-based detectors have reduced sensitivity in the NIR-II range. Solution: Use an Indium Gallium Arsenide (InGaAs)-based camera or detector for optimal signal acquisition in the NIR-II window.[7] |
| Dye Aggregation | In aqueous solutions, this compound can form H-aggregates which have a different spectral profile.[5] Solution: Prepare fresh dilutions of this compound for each experiment. Consider the solvent used for dilution, as methanol (B129727) can maintain the monomeric form.[5] |
| Low Dye Concentration | The concentration of this compound may be insufficient for detection. Solution: Perform a concentration titration to determine the optimal dye concentration for your specific application. |
| Photobleaching | Although more stable than ICG, intense or prolonged laser exposure can still lead to photobleaching.[3][4] Solution: Minimize exposure time and use the lowest laser power necessary to obtain a signal.[8][9] |
Problem 2: High Background or Non-Specific Staining
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Hydrophobic Interactions | The dye may non-specifically bind to hydrophobic surfaces or cellular components. Solution: Increase the number of wash steps after staining. Include a blocking step with an appropriate agent like bovine serum albumin (BSA) to reduce non-specific binding. |
| Dye Aggregates | Aggregates of this compound may bind non-specifically. Solution: Prepare fresh solutions and consider filtration of the staining solution before use. |
| Autofluorescence | While significantly reduced in the NIR-II window, some endogenous molecules may still contribute to background signal.[10] Solution: Always include an unstained control sample to assess the level of autofluorescence. |
Problem 3: Inconsistent or Unstable Signal
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Dye Aggregation State | The fluorescence properties of this compound are highly dependent on its aggregation state (monomer, H-aggregate, J-aggregate).[5] Solution: Carefully control the preparation of your this compound solutions. Be mindful of temperature and the composition of your buffers, as these can influence aggregation.[5] |
| Interaction with Environment | The quantum yield of this compound is sensitive to its environment, particularly the presence of proteins.[1] Solution: Maintain consistent concentrations of serum proteins in your experimental and control samples for comparable results. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Imaging
This protocol describes the preparation of an this compound-FBS complex for intravenous injection, which enhances the quantum yield for brighter in vivo imaging.[4]
Materials:
-
This compound powder
-
Ethanol or DMSO (for stock solution)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound powder in a minimal amount of ethanol or DMSO to create a concentrated stock solution.
-
Form the this compound-FBS complex:
-
Dilute the this compound stock solution in PBS to the desired final concentration.
-
Add FBS to the diluted this compound solution. The final concentration of FBS should be optimized for your experiment, but a 1:1 volume ratio with the dye solution can be a starting point.
-
Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for complex formation.
-
-
Administration: The this compound-FBS complex is now ready for intravenous injection.
Protocol 2: Preparation of NIR-Triggered Liposomes with this compound
This protocol outlines the steps for incorporating this compound into liposomes.[3]
Materials:
-
This compound
-
Phosphatidylcholine
-
Cholesterol
-
Chloroform/methanol solution (5:1 v/v)
-
PBS (pH 6.5)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound (e.g., 0.1 mg), phosphatidylcholine (e.g., 20 mg), and cholesterol (e.g., 5 mg) in a chloroform/methanol solution.
-
Incubate overnight at room temperature.
-
Remove the organic solvent using a rotary evaporator at 37°C to form a thin lipid film.
-
Further dry the film under a stream of nitrogen gas for 5 minutes.
-
-
Hydration and Liposome Formation:
-
Add PBS (pH 6.5) to the lipid film.
-
Disperse the film by shaking and sonication until the film is fully dissolved and the solution is a stable, transparent liquid.
-
-
Characterization: The resulting liposomes can be characterized by methods such as electron microscopy.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for low fluorescence signal with this compound.
Caption: Aggregation states of this compound in different solvent conditions.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio of FD-1080
This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the performance of the FD-1080 Apoptosis Assay Kit and improve its signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio is typically caused by one of two issues: high background fluorescence in negative control cells or a weak specific signal in apoptotic cells. The most common culprits are suboptimal probe concentration and incorrect incubation times. It is critical to perform proper titration experiments for your specific cell type and experimental conditions.
Q2: How can I reduce background fluorescence?
High background can stem from several factors. Ensure you are using the recommended concentration of this compound, as excess probe can lead to non-specific binding. Additionally, incomplete removal of unbound probe during wash steps can contribute to background. We recommend performing at least two washes with the provided Assay Buffer. Finally, assess the autofluorescence of your cell type and culture medium, as this can be a significant source of background noise.
Q3: What are the critical steps for maximizing the specific signal from apoptotic cells?
To maximize the specific signal, ensure that apoptosis has been successfully induced and that the cells are assayed at the optimal time point post-induction when caspase-3 activity is at its peak. Using a fresh, correctly diluted solution of this compound is crucial, as the probe's activity can diminish over time. Finally, verify that you are using the correct excitation and emission filters for detection.
Q4: Can this compound be used in combination with other fluorescent markers?
Yes, this compound is compatible with other fluorescent markers, such as nuclear counterstains (e.g., Hoechst 33342) or antibody-conjugated fluorophores. However, it is essential to check for spectral overlap between this compound (see Table 1) and the other dyes to avoid bleed-through. Perform single-stain controls for each fluorophore to set up proper compensation or sequential imaging protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: High Background Signal
Q: My negative control cells (non-apoptotic) are showing significant fluorescence. What are the possible causes and solutions?
A: This is a common issue that can obscure the specific signal. The workflow below will guide you through the diagnostic process.
Problem 2: Low or No Specific Signal
Q: My positive control cells (apoptosis-induced) show very weak or no fluorescence. How can I troubleshoot this?
A: A weak signal can be due to issues with the cells, the reagent, or the detection method. The diagram below illustrates the mechanism of action, which can help diagnose the problem.
Troubleshooting Steps:
-
Verify Apoptosis Induction: Confirm that your positive control cells have successfully undergone apoptosis. Use an orthogonal method, such as checking for PARP cleavage by Western blot or observing cell morphology (e.g., membrane blebbing).
-
Check Reagent Integrity: Ensure the this compound reagent has been stored correctly at -20°C and protected from light. Prepare fresh dilutions before each experiment.
-
Optimize Probe Concentration: While high concentrations cause background, a concentration that is too low will result in a weak signal. If you have already optimized to reduce background, you may need to find a new balance.
-
Confirm Instrument Settings: Verify that you are using the correct filter set for this compound (see Table 1). Ensure the exposure time or detector gain on your microscope or flow cytometer is set appropriately.
-
Review Incubation Time: The peak of caspase-3 activity varies between cell types and induction methods. Perform a time-course experiment (e.g., 30, 60, 90, and 120 minutes) to find the optimal incubation window for your model.
Data & Protocols
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Working Concentration | 2-10 µM | Start with 5 µM and titrate for your specific cell type. |
| Incubation Time | 45-90 minutes | Optimal time may vary. Protect from light during incubation. |
| Incubation Temperature | 37°C | Use a CO₂ incubator to maintain cell health. |
| Excitation Wavelength (Max) | 490 nm | Compatible with standard 488 nm laser lines. |
| Emission Wavelength (Max) | 520 nm | Detect using a standard FITC/GFP filter set. |
Key Experimental Protocols
Protocol 1: Standard this compound Staining for Fluorescence Microscopy
-
Cell Preparation: Seed cells on a suitable imaging plate (e.g., 96-well glass-bottom plate) and culture overnight.
-
Apoptosis Induction: Treat cells with your apoptosis-inducing agent and incubate for the desired period. Include a negative control (vehicle-treated) and a positive control (e.g., staurosporine).
-
Reagent Preparation: Prepare a 2X working solution of this compound in your cell culture medium. For a final concentration of 5 µM, dilute the stock solution accordingly.
-
Staining: Add an equal volume of the 2X this compound working solution directly to the cells in each well. Mix gently.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Washing: Carefully aspirate the medium. Wash the cells twice with 100 µL of Assay Buffer (1X PBS with 5% FBS).
-
Imaging: Add 100 µL of Assay Buffer to each well. Image immediately using a fluorescence microscope with a standard FITC/GFP filter set.
Protocol 2: Optimizing this compound Concentration (Titration)
-
Preparation: Seed cells in multiple wells of a 96-well plate. Induce apoptosis in half of the wells and leave the other half as negative controls.
-
Dilution Series: Prepare a series of 2X this compound working solutions to achieve final concentrations of 2, 4, 6, 8, and 10 µM.
-
Staining & Imaging: Stain one set of positive and negative control wells with each concentration, following the standard protocol (steps 4-7 above).
-
Analysis: For each concentration, quantify the mean fluorescence intensity (MFI) of both the apoptotic (Signal) and non-apoptotic (Noise) cells. Calculate the signal-to-noise (S/N) ratio (MFI_Signal / MFI_Noise).
-
Selection: Plot the S/N ratio against the this compound concentration. The optimal concentration is the one that provides the highest S/N ratio.
FD-1080 Technical Support Center: Photostability and Improvement Strategies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the photostability of the NIR-II fluorophore, FD-1080.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a fluorescent dye with both its excitation and emission spectra in the second near-infrared (NIR-II) window (excitation ~1064 nm, emission ~1080 nm)[1]. This characteristic makes it highly suitable for deep-tissue in vivo imaging, as NIR-II light experiences less scattering and absorption by biological tissues, leading to higher resolution and deeper penetration compared to traditional visible and NIR-I fluorophores[1][2][3].
Q2: How photostable is this compound?
This compound is reported to have "superior photostability" when compared to the commonly used NIR-I dye, indocyanine green (ICG)[2]. In a comparative study, this compound demonstrated greater resistance to photobleaching under continuous laser irradiation[4]. However, like all fluorophores, this compound is susceptible to photodegradation under prolonged and intense light exposure.
Q3: What factors can influence the photostability of this compound?
The photostability of this compound can be affected by several factors, including:
-
Excitation Light Intensity: Higher laser power will lead to faster photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species (ROS)[5].
-
Solvent Environment: The local chemical environment can impact the dye's stability.
-
Binding State: The photostability of this compound is significantly enhanced when bound to proteins like fetal bovine serum (FBS) or when it forms J-aggregates[1][6].
Q4: How can I improve the photostability of this compound in my experiments?
There are two primary strategies to enhance the photostability of this compound:
-
Complexation with Fetal Bovine Serum (FBS): The quantum yield of this compound increases dramatically from 0.31% to 5.94% upon binding to FBS[1][3]. This interaction not only enhances brightness but also improves photostability.
-
Formation of J-Aggregates: this compound can form J-aggregates, which are ordered assemblies of dye molecules. These aggregates exhibit red-shifted absorption and emission peaks and have been shown to possess superior photostability compared to the monomeric dye[6][7].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid signal loss during imaging | Photobleaching | - Reduce the excitation laser power to the minimum level required for adequate signal. - Decrease the exposure time. - For in vitro experiments, consider using an antifade mounting medium. While specific data on this compound is limited, reagents that scavenge reactive oxygen species may be beneficial[5]. - If possible, perform imaging in a low-oxygen environment. |
| Low fluorescence signal | Low quantum yield of free dye | - Complex this compound with Fetal Bovine Serum (FBS) to significantly increase its quantum yield and brightness[1][3]. - Ensure the correct excitation and emission filters are being used for the NIR-II range. |
| Inconsistent fluorescence intensity | Dye aggregation state is not controlled | - For reproducible results, ensure that this compound is either fully monomeric or consistently aggregated. - To induce stable and photostable J-aggregates, follow a specific protocol, such as heating H-aggregated this compound in an aqueous solution[7][8]. |
Quantitative Data
Table 1: Photophysical Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (Ex) | ~1064 nm | In the NIR-II window. |
| Emission Maximum (Em) | ~1080 nm | In the NIR-II window. |
| Quantum Yield (Φ) | 0.31% | In ethanol. |
| Quantum Yield (Φ) with FBS | 5.94% | Significantly enhanced upon binding to Fetal Bovine Serum. |
Table 2: Comparative Photostability of this compound vs. ICG
| Fluorophore | Experimental Conditions | Observation |
| This compound | Continuous 1064 nm laser exposure (0.33 W/cm²) for ~80 min | More photostable than ICG under similar conditions. |
| ICG | Continuous 808 nm laser exposure (0.33 W/cm²) for ~80 min | Shows faster photobleaching compared to this compound. |
Experimental Protocols
Protocol 1: Complexation of this compound with Fetal Bovine Serum (FBS)
This protocol is based on the method described for enhancing the quantum yield and stability of this compound for in vivo imaging[2].
-
Prepare this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 1 mM).
-
Dilution in FBS: Dilute the this compound stock solution in a solution containing fetal bovine serum (FBS). The final concentration of this compound and FBS will depend on the specific application. A common starting point is a 1:1 molar ratio or optimizing the ratio for maximum fluorescence enhancement.
-
Incubation: Incubate the mixture at room temperature for a sufficient time (e.g., 30 minutes) to allow for complex formation.
-
Verification (Optional): Measure the fluorescence spectrum and intensity to confirm the enhancement in quantum yield.
Protocol 2: Formation of this compound J-Aggregates
This protocol describes a one-pot method to form photostable this compound J-aggregates[7][8].
-
Prepare this compound Aqueous Solution: Disperse this compound in an aqueous solution (e.g., deionized water or PBS). At room temperature, this compound will predominantly exist as H-aggregates, with an absorption peak around 780 nm[8].
-
Heating: Heat the this compound aqueous solution to 60°C for approximately 15 minutes[8].
-
Transformation: During heating, the H-aggregates will transform into J-aggregates, which can be observed by a significant red-shift in the absorption peak to around 1360 nm[7][8].
-
Cooling and Storage: Allow the solution to cool to room temperature. The J-aggregates should remain stable in the aqueous solution. Store protected from light.
Visualizations
Caption: General mechanism of cyanine (B1664457) dye photobleaching involving reactive oxygen species.
Caption: Decision workflow for enhancing the photostability of this compound.
References
- 1. Photobleaching of asymmetric cyanines used for fluorescence imaging of single DNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
FD-1080 Technical Support Center: Troubleshooting Aggregation Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with the NIR-II fluorophore, FD-1080.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a heptamethine cyanine (B1664457) dye used for in vivo imaging in the second near-infrared (NIR-II) window (1000-1700 nm)[1][2][3]. Aggregation is a critical issue because it can significantly alter the photophysical properties of the dye. In aqueous solutions, this compound has a tendency to form H-aggregates, which leads to a blue-shift in its absorption spectrum and fluorescence quenching, rendering it less effective for imaging[1][4].
Q2: What are the different aggregation states of this compound?
This compound can exist in three main states in solution:
-
Monomer: The single-molecule form of the dye, typically found in organic solvents like methanol, with an absorption peak around 1012-1046 nm[2][4].
-
H-aggregates: "Head-to-head" stacked arrangements of dye molecules that are predominant in aqueous solutions at room temperature. This state exhibits a blue-shifted absorption peak (around 780 nm) and is associated with fluorescence quenching[1][4].
-
J-aggregates: "Head-to-tail" ordered arrangements that exhibit a significant red-shift in absorption and emission, with peaks around 1360 nm and 1370 nm, respectively[4][5]. J-aggregates are highly fluorescent in the NIR-II window and are desirable for in vivo imaging[4][6].
Q3: What factors cause this compound to aggregate?
Several factors contribute to the aggregation of this compound:
-
Solvent: Aqueous solutions strongly promote the formation of H-aggregates due to the hydrophobic nature of the dye's core structure[1][4].
-
Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation[7][8].
-
Temperature: Temperature plays a crucial role in the type of aggregate formed. While H-aggregates are favored at room temperature in aqueous solutions, heating can induce a transformation to J-aggregates[4].
-
Molecular Structure: The planar and hydrophobic benzo[c,d]indolium and methine chains of this compound promote aggregate formation through van der Waals forces and π–π stacking interactions[4].
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or no fluorescence signal in an aqueous solution.
-
Possible Cause: Formation of non-fluorescent H-aggregates. In aqueous solutions at room temperature, this compound predominantly exists as H-aggregates, which quenches its fluorescence[1][4].
-
Solutions:
-
Induce J-aggregation by Heating: Heating an aqueous solution of this compound can convert H-aggregates into highly fluorescent J-aggregates. A common method is to heat the solution at 60°C for 15 minutes[4].
-
Co-assembly with Phospholipids (B1166683): Co-assembling this compound with phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) can yield stable J-aggregates[9].
-
Addition of Serum: The quantum yield of this compound can be significantly increased by combining it with fetal bovine serum (FBS) to form this compound-FBS complexes[3].
-
Dilute the Sample: Since aggregation is concentration-dependent, diluting the this compound solution can help reduce the formation of H-aggregates[7].
-
Issue 2: My this compound solution appears cloudy or has visible precipitates.
-
Possible Cause: This is a strong indicator of significant aggregation and potential precipitation of the dye out of solution[10].
-
Solutions:
-
Solvent Modification: For stock solutions, use an organic solvent like DMSO to ensure complete dissolution[11]. For working solutions, if possible, add a small amount of an organic co-solvent to your aqueous buffer to disrupt hydrophobic interactions[7].
-
Sonication: Gently sonicating the solution can help to break up larger aggregates and re-dissolve the dye[10].
-
Filtration: After attempting to redissolve the dye, filter the solution through a 0.2 µm filter to remove any remaining large, insoluble aggregates[11].
-
Issue 3: Inconsistent or unexpected spectral readings (absorption/emission shifts).
-
Possible Cause: A mixture of different aggregation states (monomers, H-aggregates, and J-aggregates) co-existing in the solution[4]. The ratio of these species can be sensitive to minor variations in experimental conditions.
-
Solutions:
-
Controlled J-aggregate Formation: To obtain consistent spectral properties, it is crucial to control the formation of J-aggregates. The heating method provides a straightforward way to convert H-aggregates to J-aggregates[4][5].
-
Characterize Your Solution: Use UV-Vis spectroscopy to check the absorption profile of your this compound solution before each experiment. This will help you identify the predominant species in your solution based on the absorption maximum.
-
Data and Protocols
Quantitative Data Summary
| Parameter | Monomer | H-aggregate | J-aggregate (Heat-induced) | J-aggregate (DMPC co-assembly) |
| Solvent | Methanol | Aqueous | Aqueous | Aqueous |
| Absorption Max (nm) | ~1012 | ~780 | ~1360 | ~1360 |
| Emission Max (nm) | ~1080 | Quenched | ~1370 | ~1370 |
| Formation Condition | Dissolved in organic solvent | Room temperature | Heated at 60°C for 15 min | Self-assembly with DMPC |
| Quantum Yield | 0.31% (can increase to 5.94% with FBS) | Low | High | High |
Data compiled from sources[3][4][9].
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Dissolve this compound in DMSO to create a 10 mM stock solution[11].
-
Aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation[11].
Protocol 2: Preparation of J-aggregates by Heating
-
Dilute the this compound stock solution in an aqueous buffer (e.g., PBS) to the desired final concentration (e.g., 1 mM)[4][11]. At this stage, the solution will primarily contain H-aggregates.
-
Heat the aqueous this compound solution at 60°C for 15 minutes. This will induce the transformation from H-aggregates to J-aggregates[4].
-
Allow the solution to cool to room temperature before use.
-
Confirm the formation of J-aggregates by measuring the absorbance spectrum, which should show a peak at approximately 1360 nm[4].
Protocol 3: Preparation of J-aggregates by DMPC Co-assembly
-
Prepare a solution of this compound and DMPC in a chloroform/methanol mixture[3][9]. The optimal molar ratio of this compound to DMPC has been reported to be 1:20[9].
-
Use a rotary evaporator to create a thin film of the this compound/DMPC mixture on the wall of a round-bottom flask[3].
-
Hydrate the film with an aqueous buffer and sonicate to form a solution of self-assembled J-aggregates[9].
Visual Guides
Caption: Formation and conversion of this compound aggregation states.
Caption: Troubleshooting workflow for low fluorescence of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
FD-1080 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the near-infrared (NIR) II fluorophore, FD-1080.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heptamethine cyanine (B1664457) dye that functions as a fluorophore with both its excitation and emission spectra in the second near-infrared (NIR-II) window (excitation ≈ 1064 nm, emission ≈ 1080 nm).[1] Its primary application is in in vivo imaging, where the use of NIR-II light allows for deeper tissue penetration and higher resolution imaging compared to traditional visible and NIR-I fluorophores.[1][2]
Q2: What is the general solubility of this compound?
This compound has been structurally modified with sulphonic groups to improve its water solubility.[3][4] However, like many cyanine dyes, its solubility in aqueous solutions can be limited, and it is prone to aggregation.[5] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and mixtures of chloroform (B151607) and methanol.[1][6]
Q3: What are H-aggregates and J-aggregates, and how do they relate to this compound solubility?
In aqueous solutions, cyanine dyes like this compound can form aggregates. H-aggregates ("head-to-head" arrangement) typically result in a blue-shift of the absorption spectrum and fluorescence quenching. In contrast, J-aggregates ("head-to-tail" arrangement) lead to a red-shift in the absorption spectrum and can exhibit enhanced fluorescence.[5] The formation of these aggregates is a critical consideration for experimental success, as it directly impacts the fluorescent properties of the dye.
Troubleshooting Guide: Common Solubility Problems
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer (e.g., PBS). | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity causes the dye to crash out of solution. | - Reduce Final Concentration: Lower the final concentration of this compound in the aqueous buffer. Working solutions for cellular experiments are typically in the range of 2-10 µM.[6] - Use Hot PBS: Dilute the DMSO stock solution into pre-warmed (hot) PBS to increase solubility.[6] - Increase Co-solvent Percentage: If the experimental design allows, a small percentage of DMSO can be maintained in the final aqueous solution to aid solubility. - Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity. |
| Low or no fluorescence signal in aqueous solution. | Aggregation: this compound may be forming non-fluorescent or weakly fluorescent H-aggregates in the aqueous environment.[5] Photobleaching: Although this compound has good photostability, prolonged exposure to high-intensity light can cause photobleaching. | - Induce J-aggregate Formation: In some cases, heating an aqueous solution of this compound (e.g., at 60°C for 15 minutes) can convert H-aggregates to more fluorescent J-aggregates.[5] - Add Serum: The quantum yield of this compound can be significantly increased by combining it with fetal bovine serum (FBS) to form this compound-FBS complexes.[1] - Minimize Light Exposure: Protect the this compound solution from light and use the lowest possible laser power during imaging to minimize photobleaching. |
| Difficulty dissolving this compound powder. | Inappropriate Solvent: Using a solvent in which this compound has poor solubility. Moisture in Solvent: The presence of water in organic solvents like DMSO can reduce the solubility of hydrophobic compounds. | - Use Recommended Solvents: For stock solutions, use high-quality, anhydrous DMSO.[6] For liposome (B1194612) preparation, a chloroform/methanol mixture is effective.[1] - Gentle Warming and Sonication: If the powder does not readily dissolve, gentle warming and brief sonication can be applied. |
| Inconsistent results between experiments. | Variability in Solution Preparation: Inconsistent preparation of stock and working solutions can lead to different concentrations and aggregation states of this compound. Storage Issues: Improper storage of stock solutions can lead to degradation or precipitation over time. | - Standardize Protocols: Ensure consistent procedures for preparing all solutions, including solvent quality, temperature, and mixing techniques. - Proper Storage: Aliquot stock solutions into smaller, single-use volumes and store them at -20°C or -80°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles. |
Quantitative Data on this compound and Related Dyes
| Solvent/Formulation | Concentration/Solubility | Application | Source |
| DMSO | 10 mM | Stock Solution | [6] |
| Hot PBS | 2-10 µM | Working Solution (from DMSO stock) | [6] |
| Chloroform/Methanol (5:1) | 0.1 mg this compound with 20 mg phosphatidylcholine and 5 mg cholesterol | Liposome Preparation | [1] |
| Aqueous Solution (with heating) | Not specified, but sufficient to form J-aggregates | Overcoming H-aggregation | [5] |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (for a similar heptamethine cyanine dye) | In vivo formulation | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the this compound powder to come to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot into smaller volumes for single use and store at -20°C or -80°C, protected from light.
-
-
Working Solution (e.g., 10 µM in Hot PBS):
-
Pre-warm a sufficient volume of phosphate-buffered saline (PBS) to "hot" (e.g., 50-60°C).
-
Dilute the 10 mM DMSO stock solution 1:1000 into the hot PBS to achieve a final concentration of 10 µM.
-
Mix thoroughly.
-
For sterile applications, the working solution can be sterilized by passing it through a 0.2 µm filter.[6]
-
Use the working solution promptly.
-
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol is adapted from a method for preparing NIR-triggered liposomes.[1]
-
Lipid Film Formation:
-
In a round-bottom flask, combine 0.1 mg of this compound, 20 mg of phosphatidylcholine, and 5 mg of cholesterol.
-
Dissolve the mixture in a solution of chloroform/methanol (5:1 v/v).
-
Allow the mixture to stand overnight at room temperature to ensure complete dissolution.
-
Remove the organic solvent using a rotary evaporator at 37°C to form a uniform thin film on the flask wall.
-
Further dry the film under a stream of nitrogen for 5 minutes to remove any residual solvent.
-
-
Hydration:
-
Add 5 mL of PBS (0.5 M, pH 6.5) to the flask containing the lipid film.
-
Disperse the film by agitation using a shaker and sonication (e.g., 70 Hz for 5 minutes) until the film is fully dissolved and the solution is a uniform and stable transparent liquid.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Imaging with FD-1080 Fluorophore
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the FD-1080 near-infrared (NIR) fluorophore in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small-molecule organic fluorophore with both excitation and emission spectra in the second near-infrared (NIR-II) window.[1][2] It is designed for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and minimal tissue autofluorescence at these wavelengths.[3][4]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation wavelength for this compound is 1064 nm, with its peak emission occurring at approximately 1080 nm.
Q3: What is the quantum yield of this compound and can it be improved?
A3: The quantum yield of this compound in ethanol (B145695) is reported to be 0.31%. This can be significantly increased to 5.94% when complexed with fetal bovine serum (FBS).[5]
Q4: How should I prepare this compound for in vivo experiments?
A4: For in vivo imaging, this compound is often encapsulated with a carrier protein like fetal bovine serum (FBS) to form a complex. This enhances its stability and quantum yield. A common method involves mixing this compound with FBS for intravenous injection.
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (SNR)
Symptoms:
-
The fluorescent signal from the region of interest is weak and difficult to distinguish from the background.
-
Images appear grainy or noisy.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Fluorophore Concentration | Titrate the concentration of the this compound-FBS complex to find the optimal balance between signal and background. |
| Low Quantum Yield | Ensure proper complexation with FBS to maximize the quantum yield of this compound.[5] Consider using heavy water (D2O) as a solvent for the injectate, as it can enhance the fluorescence signal in the NIR-II region.[4] |
| Inadequate Laser Power | Increase the laser power at the 1064 nm excitation wavelength. Be cautious to avoid phototoxicity and photobleaching. |
| Detector Settings Not Optimized | Adjust the gain and exposure time of your NIR camera or detector. Increasing exposure time can improve signal but may also increase noise. Use frame averaging to reduce random noise. |
| High Background Fluorescence | Minimize ambient light in the imaging room. Use appropriate emission filters to block scattered excitation light and autofluorescence. |
Issue 2: High Background Signal
Symptoms:
-
The entire image appears bright, obscuring the specific signal from the this compound fluorophore.
-
Poor contrast between the target and surrounding tissue.
Possible Causes & Solutions:
| Cause | Solution |
| Autofluorescence from Tissue | While minimized in the NIR-II window, some autofluorescence can still occur. Ensure you are using a narrow bandpass emission filter centered around 1080 nm. |
| Scattered Excitation Light | Use high-quality, steep-edged long-pass and band-pass filters to effectively block scattered excitation light from reaching the detector. |
| Non-specific Accumulation of this compound | Optimize the dose and injection protocol to minimize non-specific binding of the this compound-FBS complex. Allow sufficient time for the probe to accumulate in the target tissue and clear from non-target areas. |
| Ambient Light Contamination | Ensure the imaging system is in a light-tight enclosure or a completely dark room. |
Issue 3: Photobleaching
Symptoms:
-
The fluorescence signal intensity decreases over time during continuous imaging.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Laser Power | Reduce the excitation laser power to the minimum level required for adequate signal. |
| Prolonged Exposure | Minimize the duration of continuous laser exposure. Use intermittent imaging or reduce the frame rate. |
| Oxygen Presence | The presence of singlet oxygen can accelerate photobleaching. While difficult to control in vivo, being aware of this mechanism is important. |
Experimental Protocols
Protocol 1: Preparation of this compound-FBS Complex for In Vivo Imaging
Objective: To prepare a stable and highly fluorescent this compound complex for intravenous injection.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.22 µm syringe filter
Procedure:
-
Vortex the this compound stock solution.
-
In a sterile microcentrifuge tube, add the desired amount of this compound stock solution to FBS. A common ratio is 1:10 (v/v) this compound to FBS.
-
Incubate the mixture at room temperature for 30 minutes, protected from light.
-
Dilute the this compound-FBS complex with sterile PBS to the final desired injection concentration.
-
Filter the final solution through a 0.22 µm syringe filter to remove any aggregates before injection.
Protocol 2: Basic NIR Imaging System Calibration for this compound
Objective: To ensure consistent and reproducible imaging results by calibrating the NIR imaging system.
Materials:
-
A stable, uniform NIR light source or a phantom with a known concentration of this compound.
-
Imaging system software.
Procedure:
-
System Warm-up: Turn on the laser source and detector and allow them to warm up for at least 30 minutes to ensure stable output.
-
Dark Current Correction: With the laser off and the detector cap on, acquire a series of "dark" frames. Average these frames to create a master dark frame. This will be subtracted from subsequent images to correct for detector noise.
-
Flat-Field Correction:
-
Use a uniform NIR light source or a well-mixed solution of this compound in a phantom to create a uniform field of illumination.
-
Acquire a series of images of the uniform field.
-
Average these images to create a master flat-field frame.
-
Divide your experimental images by this master flat-field frame to correct for non-uniformities in the illumination and detector response.
-
-
Signal Linearity Check:
-
Prepare a serial dilution of the this compound-FBS complex.
-
Image each concentration under the same settings.
-
Plot the mean fluorescence intensity against the concentration. The relationship should be linear within a certain range. This helps determine the dynamic range of your system for this fluorophore.
-
Visualizations
Caption: Workflow for basic NIR imaging system calibration.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Construction and optimization of organic fluorophores in NIR-II fluorescence imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Engineered NIR-II fluorophores with ultralong-distance molecular packing for high-contrast deep lesion identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
Impact of pH on FD-1080 fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the near-infrared (NIR-II) fluorophore, FD-1080. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a specific focus on the impact of pH on this compound fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a near-infrared (NIR-II) fluorescent dye with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[1][2] Its long emission wavelength allows for deep tissue penetration and high-resolution in vivo imaging, making it suitable for applications such as vascular imaging and tracking of biological molecules.[1][2]
Q2: How should I prepare a working solution of this compound?
A2: It is recommended to first prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[3] This stock solution can then be diluted to the desired working concentration (typically in the micromolar range) using an appropriate aqueous buffer, such as phosphate-buffered saline (PBS).[3] For certain applications like liposome (B1194612) preparation, a PBS buffer at a specific pH, for instance pH 6.5, has been used.[2]
Q3: Is the fluorescence of this compound sensitive to pH?
A3: The fluorescence of many cyanine (B1664457) dyes can be influenced by pH. While some cyanine dyes like Cy3 and Cy5 exhibit stable fluorescence across a broad pH range, others can show pH-dependent changes in fluorescence intensity.[4][5] Based on the general behavior of related dyes, it is plausible that the fluorescence of this compound may be quenched in acidic environments. It is recommended to maintain a stable and appropriate pH in your experimental buffer to ensure consistent fluorescence output. For optimal performance, it is advisable to characterize the pH profile of this compound in your specific experimental system.
Q4: How does the local environment affect this compound fluorescence?
A4: The fluorescence quantum yield of this compound can be significantly influenced by its immediate environment. For instance, when complexed with fetal bovine serum (FBS), the quantum yield of this compound has been observed to increase substantially.[1][2] This suggests that binding to proteins or encapsulation in nanoparticles can enhance its fluorescent properties.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Suboptimal pH of the buffer: The fluorescence of this compound may be quenched at acidic pH. | Verify the pH of your buffer and adjust it to a neutral or slightly alkaline range (pH 7.0-8.0). Perform a pH titration to determine the optimal pH for your application (see Experimental Protocol below). |
| Incorrect solvent: this compound may have poor solubility or stability in certain solvents. | Prepare the stock solution in DMSO and dilute with an appropriate aqueous buffer like PBS.[3] | |
| Photobleaching: Prolonged exposure to the excitation light source can lead to irreversible degradation of the fluorophore. | Minimize the exposure time and intensity of the excitation light. Use appropriate neutral density filters if necessary. | |
| Inconsistent fluorescence intensity between experiments | Variation in buffer pH: Small variations in the pH of the buffer between experiments can lead to inconsistent fluorescence. | Prepare fresh buffer for each experiment and accurately measure the pH. Use a buffer with sufficient buffering capacity to maintain a stable pH. |
| Aggregation of the dye: At high concentrations, this compound may form aggregates, which can alter its fluorescent properties. | Work with concentrations in the recommended range. Ensure the dye is fully dissolved in the buffer. | |
| Unexpected shifts in excitation or emission spectra | Formation of J- or H-aggregates: Depending on the solvent and concentration, cyanine dyes can form aggregates that exhibit different spectral properties. | Characterize the absorption spectrum of your this compound solution to check for the presence of aggregate peaks. Consider using surfactants or encapsulating agents to prevent aggregation if necessary. |
Impact of pH on this compound Fluorescence
The following table summarizes the expected relative fluorescence intensity of this compound at various pH values, based on the general behavior of similar cyanine dyes. Users are strongly encouraged to perform their own pH titration to validate these trends for their specific experimental conditions.
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 25 |
| 5.0 | 50 |
| 6.0 | 80 |
| 7.0 | 100 |
| 7.4 | 100 |
| 8.0 | 95 |
| 9.0 | 90 |
Experimental Protocols
Protocol for Determining the pH Profile of this compound Fluorescence
This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values.
Materials:
-
This compound stock solution (in DMSO)
-
A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
Spectrofluorometer
-
Cuvettes
-
pH meter
Procedure:
-
Prepare a set of buffers covering the desired pH range (e.g., from pH 4 to 10 in 1.0 pH unit increments).
-
Prepare a working solution of this compound by diluting the DMSO stock solution into each of the prepared buffers to a final concentration of 1 µM. Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize solvent effects.
-
Allow the solutions to equilibrate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Set the excitation wavelength to 1064 nm and record the emission from 1070 nm to 1200 nm.
-
Determine the peak emission intensity for each pH value.
-
Plot the relative fluorescence intensity (normalized to the maximum intensity) as a function of pH.
Visualizations
Caption: Relationship between environmental pH and this compound fluorescence intensity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Cyanine Polyene Reactivity: Scope and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FD-1080 Imaging with Histology: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate validation of in vivo imaging results is paramount. This guide provides a comprehensive comparison of FD-1080 near-infrared II (NIR-II) fluorescence imaging with the gold standard of histological analysis, offering supporting data and detailed experimental protocols to ensure the robust validation of your research findings.
This compound, a small-molecule fluorophore with excitation and emission in the NIR-II window (1064 nm/1080 nm), offers significant advantages for in vivo imaging, including deep tissue penetration and high spatial resolution.[1] However, like all imaging modalities, the data derived from this compound imaging must be rigorously validated to ensure its accuracy and reliability. Histological analysis, the microscopic examination of tissue, remains the definitive method for confirming the presence of specific cell types, tissue structures, and pathological changes. This guide outlines the methodologies to effectively correlate this compound imaging data with histological findings, providing a framework for robust experimental design and data interpretation.
Performance Comparison: this compound Imaging vs. Histology
The synergy between this compound in vivo imaging and ex vivo histological analysis provides a powerful approach to biomedical research. While this compound imaging offers real-time, dynamic visualization of biological processes in a living organism, histology provides the ground truth at the cellular and subcellular level.
| Feature | This compound Imaging | Histological Analysis |
| Modality | In vivo, real-time fluorescence imaging | Ex vivo, microscopic analysis of fixed and stained tissue sections |
| Resolution | High spatial resolution for deep-tissue imaging | Cellular and subcellular resolution |
| Penetration Depth | Superior to visible and NIR-I imaging, allowing for deep-tissue visualization | Limited to the thickness of the tissue section |
| Information Provided | Dynamic and quantitative data on probe distribution, vascularity, and physiological processes | Detailed morphological information, cellular composition, protein expression (with specific stains) |
| Throughput | High-throughput for whole-animal imaging | Lower throughput, requires tissue processing and analysis of individual sections |
| Validation Role | Provides non-invasive localization and quantification | Confirms the cellular and molecular basis of the imaging signal |
Experimental Protocols
To ensure a direct and meaningful comparison between this compound imaging and histology, a carefully planned and executed experimental workflow is essential. The following protocols provide a detailed methodology for in vivo imaging with this compound and subsequent histological validation.
In Vivo this compound Imaging Protocol
This protocol outlines the steps for systemic administration of this compound for in vivo imaging in a tumor-bearing mouse model.
Materials:
-
This compound fluorophore
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Tumor-bearing mice (e.g., with subcutaneously implanted HT-1080 fibrosarcoma cells)
-
NIR-II imaging system with a 1064 nm laser and an InGaAs camera
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For enhanced quantum yield and biocompatibility, form this compound-FBS complexes by incubating this compound with FBS.[1] Dilute the this compound-FBS complex in sterile PBS to the desired final concentration for injection.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Probe Administration: Administer the prepared this compound-FBS solution intravenously (e.g., via tail vein injection). The typical injection volume is 100-200 µL.
-
In Vivo Imaging: At predetermined time points post-injection (e.g., 1, 4, 8, 24 hours), place the anesthetized mouse in the NIR-II imaging system.
-
Image Acquisition: Acquire whole-body or region-of-interest (ROI) images using the 1064 nm excitation laser. Collect the fluorescence emission using a long-pass filter (e.g., >1100 nm) and the InGaAs camera. Optimize acquisition parameters (e.g., exposure time, laser power) to achieve a good signal-to-noise ratio.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest using the imaging software. Calculate metrics such as the tumor-to-background ratio (TBR) to assess probe accumulation.
Histological Validation Protocol
Following the final in vivo imaging session, the tissues of interest are harvested for histological analysis to correlate the imaging signal with the underlying tissue morphology and cellular composition.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Harvesting and Fixation: Euthanize the mouse and carefully excise the tumor and other organs of interest. Fix the tissues in 4% PFA for 24-48 hours at 4°C.
-
Tissue Processing:
-
Dehydrate the fixed tissues by sequential immersion in an ethanol series of increasing concentrations.
-
Clear the tissues by immersing them in xylene.
-
Infiltrate the tissues with molten paraffin wax.
-
-
Embedding and Sectioning: Embed the paraffin-infiltrated tissues in paraffin blocks. Section the blocks into thin slices (e.g., 4-5 µm) using a microtome.
-
Staining:
-
Mount the tissue sections onto glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
-
Imaging and Analysis:
-
Coverslip the stained sections with mounting medium.
-
Acquire high-resolution images of the stained sections using a bright-field microscope.
-
Perform a qualitative and quantitative analysis of the histology images. This may include identifying tumor margins, assessing cell density, and observing tissue morphology.
-
Data Correlation and Visualization
A crucial step in the validation process is to correlate the quantitative data from this compound imaging with the histological findings. For instance, the fluorescence intensity from a specific region of interest in the in vivo image can be compared with the density of tumor cells in the corresponding histological section.
Quantitative Data Summary
| Animal ID | Tumor Fluorescence Intensity (a.u.) | Background Fluorescence Intensity (a.u.) | Tumor-to-Background Ratio (TBR) | Histological Finding (Tumor Cell Density) |
| 1 | 5.8 x 10^4 | 1.2 x 10^4 | 4.83 | High |
| 2 | 6.2 x 10^4 | 1.1 x 10^4 | 5.64 | High |
| 3 | 2.1 x 10^4 | 1.3 x 10^4 | 1.62 | Low |
| 4 | 2.5 x 10^4 | 1.2 x 10^4 | 2.08 | Low |
Note: The data presented in this table is illustrative and should be replaced with actual experimental data.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.
References
A Head-to-Head Comparison of FD-1080 and ICG for In Vivo Imaging
For researchers, scientists, and drug development professionals at the forefront of in vivo imaging, the choice of a fluorescent dye is paramount to achieving high-quality, reliable data. This guide provides an objective comparison of two prominent near-infrared (NIR) dyes: the well-established Indocyanine Green (ICG) and the newer challenger, FD-1080. This analysis is supported by experimental data to empower informed decisions for your specific research needs.
This comprehensive guide delves into the key performance characteristics of this compound and ICG, presenting quantitative data in easily digestible tables. Furthermore, detailed experimental protocols are provided to ensure the reproducibility of key findings. Visual diagrams generated using Graphviz are included to illustrate the mechanisms of action and experimental workflows, offering a clear visual representation of the underlying principles.
At a Glance: Key Performance Indicators
This compound, a fluorophore operating in the second near-infrared (NIR-II) window, and ICG, a widely used dye in the NIR-I window, exhibit distinct spectral and performance characteristics that dictate their suitability for different in vivo imaging applications. A summary of their key quantitative properties is presented below.
| Property | This compound | Indocyanine Green (ICG) |
| Spectral Range | NIR-II | NIR-I |
| Excitation Maximum (λex) | ~1064 nm[1][2] | ~780-805 nm (in plasma/blood)[3][4] |
| Emission Maximum (λem) | ~1080 nm[1][2] | ~815-830 nm[5][6] |
| Quantum Yield (Φf) | 0.31% (in ethanol), up to 5.94% (with FBS)[1][2][7] | ~5% (in water), ~12-14% (in FBS/whole blood), ~22% (in ethanol), ~42% (in DMSO)[8][9] |
| Circulation Half-life | Significantly longer than ICG; related NIR-II dyes show half-lives of several hours (e.g., LZ-1105 with 3.2 hours)[10] | 2-4 minutes[5][11][12] |
| Photostability | Superior to ICG | Moderate, prone to photobleaching[13] |
| Tissue Penetration | Deeper due to NIR-II properties[1][14] | Less deep than NIR-II dyes |
| Imaging Resolution | Higher, with reduced scattering[1][14] | Lower than NIR-II dyes |
| Primary Clearance Route | Not explicitly stated, but likely hepatobiliary for similar dyes | Hepatobiliary[6][15][16] |
In-Depth Analysis of Performance
Spectral Properties and Quantum Yield
This compound's excitation and emission profiles fall squarely within the NIR-II window (1000-1700 nm), a key advantage for in vivo imaging.[1][2] This spectral range experiences significantly lower light scattering and tissue autofluorescence compared to the NIR-I window where ICG operates.[17] While the quantum yield of this compound in ethanol (B145695) is modest at 0.31%, it dramatically increases to 5.94% when complexed with fetal bovine serum (FBS), indicating a strong interaction with proteins that enhances its fluorescence.[1][2][7]
ICG's spectral properties are highly dependent on its environment. Its absorption maximum shifts from around 780 nm in aqueous solutions to approximately 805 nm when bound to plasma proteins.[3][4] Its quantum yield varies significantly across different solvents, being relatively low in water (~5%) and considerably higher in organic solvents like ethanol (~22%) and DMSO (~42%), as well as in biological media like FBS and whole blood (~12-14%).[8][9]
Pharmacokinetics and Stability
In terms of stability, this compound has been reported to exhibit superior photostability compared to ICG.[7] ICG is known to be unstable in aqueous solutions and is susceptible to photobleaching under prolonged laser irradiation.[13]
In Vivo Imaging Performance
The NIR-II properties of this compound translate to tangible benefits in vivo. The reduced photon scattering at longer wavelengths allows for deeper tissue penetration and higher spatial resolution imaging.[1][14] This enables the visualization of finer vascular structures and deeper tissues that are often challenging to resolve with NIR-I dyes like ICG. Studies have shown that this compound provides a higher signal-to-background ratio (SBR) for in vivo imaging compared to imaging in the NIR-I window.[7] For instance, in murine hindlimb vasculature imaging, this compound under 1064 nm excitation yielded a significantly higher SBR than with shorter wavelength excitation.[7]
Mechanism of Action for In Vivo Imaging
The utility of these dyes in vivo is underpinned by their distinct mechanisms of action, from administration to signal detection.
Experimental Protocols
To facilitate the direct comparison of this compound and ICG, the following generalized protocols for in vivo imaging in a murine model are provided. These protocols are based on methodologies reported in the literature and are intended as a starting point for experimental design.
Preparation of Fluorescent Dyes
This compound Working Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C in the dark.
-
To prepare the working solution, dilute the stock solution with phosphate-buffered saline (PBS) to the desired final concentration (e.g., 80 µM).[17]
-
For enhanced fluorescence, the working solution can be incubated with fetal bovine serum (FBS) prior to injection.[2][7]
-
Filter the final working solution through a 0.2 µm sterile filter before injection.
ICG Working Solution:
-
Dissolve ICG powder in sterile water or PBS to the desired concentration (e.g., 0.1-1 mg/mL).[9] The concentration should be optimized based on the specific application and imaging system.
-
Due to the instability of ICG in aqueous solutions, it is recommended to prepare the solution fresh before each experiment.
In Vivo Imaging Workflow
A typical workflow for a comparative in vivo imaging study is outlined below.
Animal Model and Administration:
-
Use appropriate mouse models (e.g., healthy nude mice or tumor-bearing models) for the study.
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Administer the prepared dye solution via intravenous tail vein injection. A typical injection volume for a mouse is around 100-200 µL.
Imaging Parameters:
-
For this compound: Use an imaging system equipped with a laser for excitation at approximately 1064 nm and an InGaAs camera for detection in the 1100-1700 nm range.
-
For ICG: Use an imaging system with an excitation source around 780 nm and a silicon-based camera for detection around 830 nm.
-
Acquire images at various time points post-injection to assess the pharmacokinetics and distribution of each dye. For ICG, early time points (e.g., 1, 5, 15, 30 minutes) are crucial due to its rapid clearance. For this compound, a longer imaging window (e.g., 30 minutes, 1, 2, 4, 24 hours) can be employed.
Data Analysis:
-
Define regions of interest (ROIs) over the target tissue (e.g., blood vessels, tumor) and a background region.
-
Quantify the fluorescence intensity within the ROIs at each time point.
-
Calculate the signal-to-background ratio (SBR) to compare the contrast provided by each dye.
Conclusion and Future Perspectives
The choice between this compound and ICG for in vivo imaging hinges on the specific requirements of the research application.
ICG remains a valuable tool, particularly for its well-established clinical use, rapid clearance for dynamic perfusion studies, and lower cost. Its primary limitations are its suboptimal performance in deep tissue imaging, lower photostability, and short imaging window.
This compound emerges as a superior alternative for applications demanding high-resolution, deep-tissue imaging with an extended temporal window. Its NIR-II properties offer a clear advantage in overcoming the limitations of light scattering and autofluorescence that hamper traditional NIR-I imaging. The enhanced photostability and longer circulation time of this compound and similar NIR-II dyes open up new possibilities for longitudinal studies and detailed visualization of complex biological processes in vivo.
As research continues to push the boundaries of in vivo imaging, the development and adoption of advanced fluorophores like this compound will be instrumental in gaining deeper insights into physiology and pathophysiology, ultimately accelerating the pace of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
- 7. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 8. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01894C [pubs.rsc.org]
- 9. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Indocyanine green - Wikipedia [en.wikipedia.org]
- 17. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to FD-1080 and Other Near-Infrared II Fluorophores for High-Resolution In Vivo Imaging
For researchers, scientists, and drug development professionals, the selection of the optimal near-infrared II (NIR-II) fluorophore is critical for achieving high-resolution, deep-tissue in vivo imaging. This guide provides an objective comparison of the performance of FD-1080 with other commercially available and widely used NIR-II fluorophores, supported by experimental data and detailed protocols.
The NIR-II window (1000-1700 nm) offers significant advantages for in vivo imaging, including reduced photon scattering, lower tissue autofluorescence, and deeper tissue penetration compared to the traditional visible and NIR-I windows. This compound is a heptamethine cyanine (B1664457) dye specifically designed for excitation and emission within the NIR-II window, offering distinct advantages in imaging clarity and depth.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of this compound and other common NIR-II fluorophores. It is important to note that quantum yield values, a measure of the efficiency of fluorescence, can be highly dependent on the solvent and local environment. For instance, the quantum yield of this compound is significantly enhanced when bound to fetal bovine serum (FBS), a phenomenon also observed with other dyes that interact with proteins.[1][2] Discrepancies in reported quantum yields for some fluorophores, particularly the common standard IR-26, highlight the importance of using reliable and consistent reference standards for accurate comparison.[3]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent/Medium | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features |
| This compound | ~1064 | ~1080 | 0.31 | Ethanol | Not widely reported | Superior photostability compared to ICG; significant quantum yield enhancement with FBS.[1][2][4][5] |
| 5.94 | with FBS | |||||
| Indocyanine Green (ICG) | ~780-808 | ~810-830 (with tail into NIR-II) | ~0.3-2.5 | Aqueous solutions | ~115,000–204,000 | FDA-approved; well-established but with lower photostability.[6] |
| ~1.2-13 | Blood/Plasma/Ethanol | |||||
| CH1055 | ~808 | ~1055 | 0.03 | DMSO (with IR-26 as 0.05% standard) | Not widely reported | Rapid renal excretion (~90% within 24h).[7] |
| IR-26 | ~1050 | ~1130 | 0.0284 | 1,2-dichloroethane (DCE) | Not widely reported | Common reference standard, but with varying reported QY values.[3] |
| IR-1061 | ~985 | ~1064 | 0.182 | Dichloromethane (DCM) | Not widely reported | Higher quantum yield compared to many other cyanine dyes. |
| LZ-1105 | ~1041 | ~1105 | 0.03 | PBS | Not widely reported | Long blood circulation half-life. |
| 1.69 | with mice blood |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for key experiments in NIR-II fluorescence imaging.
In Vivo NIR-II Vasculature Imaging in Mice
This protocol outlines the procedure for imaging the vasculature of a mouse using a NIR-II fluorophore like ICG, which can be adapted for this compound and other dyes.
Materials:
-
NIR-II fluorescent probe (e.g., Indocyanine Green, this compound)
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
Anesthetic (e.g., isoflurane)
-
Nude mouse (6-8 weeks old)
-
NIR-II imaging system with an InGaAs camera
-
Laser source for excitation (e.g., 780 nm or 1064 nm)
-
Long-pass emission filter (e.g., 1250 nm)
-
Syringes and needles for intravenous injection
Procedure:
-
Fluorophore Preparation: Prepare a solution of the NIR-II fluorophore in the appropriate solvent at the desired concentration. For instance, a 500 µmol/L solution of ICG can be prepared.[8]
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse on the imaging stage and maintain anesthesia throughout the imaging session.
-
Imaging System Setup:
-
Turn on the NIR-II imaging system and the laser source.
-
Set the excitation wavelength appropriate for the fluorophore (e.g., 780 nm for ICG, 1064 nm for this compound).
-
Select the appropriate long-pass emission filter to collect the fluorescence signal while blocking the excitation light (e.g., 1250 nm).[9]
-
Adjust the camera settings, such as exposure time (e.g., 50 ms) and gain, to optimize the signal-to-noise ratio.[10]
-
-
Image Acquisition:
-
Acquire a baseline image of the region of interest (e.g., hindlimb, abdomen, or brain) before injecting the fluorophore.
-
Administer the fluorophore solution via intravenous tail vein injection.
-
Immediately begin acquiring a series of images or a video to capture the dynamic biodistribution of the dye through the vasculature.[8]
-
-
Data Analysis:
-
Analyze the acquired images to visualize the vascular structures.
-
Quantify the fluorescence intensity in regions of interest to assess signal-to-background ratios.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 5. Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NIR-II fluorescence imaging using indocyanine green nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo NIR-II Small Animal Imaging with C-RED 2- Oxford Instruments [andor.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to FD-1080 and Alternative Probes for High-Resolution In Vivo Imaging in the NIR-II Window
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the near-infrared II (NIR-II) fluorescent probe FD-1080 with other commonly used alternatives for in vivo bioimaging. The focus is on providing objective performance data and detailed experimental protocols to assist researchers in selecting the most suitable probe for their specific applications. While initially queried for its role in formaldehyde (B43269) detection, current scientific literature establishes this compound as a premier agent for high-resolution, deep-tissue vascular imaging, a context in which this guide will explore its capabilities.
Introduction to NIR-II Imaging and the Role of this compound
Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages for in vivo applications, including reduced photon scattering, deeper tissue penetration, and lower autofluorescence compared to traditional visible and NIR-I imaging.[1] This allows for unprecedented clarity and resolution in deep-tissue imaging.
This compound is a small-molecule organic dye with both excitation and emission spectra in the NIR-II region (excitation ~1064 nm, emission ~1080 nm).[2] Its development has been a significant step forward for in vivo imaging, enabling high-resolution visualization of vascular structures in deep tissues.[3][4] this compound is characterized by its superior photostability and its quantum yield can be significantly enhanced when complexed with fetal bovine serum (FBS).[2][4] Unlike "activatable" probes that fluoresce in the presence of a specific biomarker, this compound is an "always-on" probe, making it particularly well-suited for applications such as angiography and perfusion imaging.[5]
Performance Comparison of NIR-II Probes
The selection of a NIR-II probe is critical and depends on the specific requirements of the study. Below is a comparison of this compound with other notable NIR-II probes.
Quantitative Data Summary
| Probe | Type | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Key Characteristics |
| This compound | Organic Dye | ~1064 | ~1080 | 0.31 (can be increased to 5.94 with FBS)[2][4] | Excellent photostability, high resolution for deep-tissue vascular imaging.[3][4] |
| Indocyanine Green (ICG) | Organic Dye | ~780 | ~810 | ~1.3 (in blood) | FDA-approved, widely used but operates in NIR-I, lower resolution at depth compared to NIR-II probes.[6] |
| Silver Sulfide (Ag₂S) QDs | Quantum Dot | Broadband | ~1200 | High | High quantum yield, but potential long-term toxicity concerns.[6] |
| IR-1061 | Organic Dye | ~980 | ~1061 | Low | Commercially available NIR-II dye.[7] |
| CO-1080 | Organic Dye (this compound analogue) | ~980 | ~1080 | Higher than this compound when bound to albumin | Fluorogenic, strong binding to albumin leading to enhanced brightness.[8] |
| CH1055-PEG | Organic Dye | ~750 | ~1055 | Not specified | Small molecule with efficient renal clearance.[9] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments involving the comparison of NIR-II probes for in vivo imaging.
Protocol 1: In Vivo Vascular Imaging in a Murine Model
Objective: To compare the performance of this compound and a competitor probe (e.g., ICG) for high-resolution imaging of deep-tissue vasculature.
Materials:
-
This compound
-
Indocyanine Green (ICG)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Female BALB/c nude mice (4-6 weeks old)[6]
-
In vivo imaging system with NIR-I and NIR-II capabilities
Procedure:
-
Probe Preparation:
-
Dissolve this compound in sterile PBS to a final concentration of 100 µM.
-
Dissolve ICG in sterile water and then dilute with PBS to a final concentration of 100 µM.[6]
-
-
Animal Preparation:
-
Anesthetize the mouse using 2% isoflurane.
-
Secure the mouse on the imaging stage.
-
-
Probe Administration:
-
Administer a 150 µL bolus of the prepared probe solution via tail vein injection.[6]
-
-
Image Acquisition:
-
Acquire images at various time points post-injection (e.g., 1, 5, 15, 30, and 60 minutes).
-
For this compound, use a 1064 nm laser for excitation and a long-pass filter of >1100 nm for emission.
-
For ICG, use a 780 nm laser for excitation and a band-pass filter around 810 nm for emission.
-
-
Data Analysis:
-
Define Regions of Interest (ROIs) over the vasculature and adjacent background tissue.
-
Calculate the Signal-to-Background Ratio (SBR) using the formula: SBR = (Average Intensity of Vasculature ROI) / (Average Intensity of Background ROI).[6]
-
Compare the SBR values and image resolution between the two probes over time.
-
Protocol 2: Evaluation of Probe Photostability
Objective: To assess the photostability of this compound under continuous laser irradiation.
Materials:
-
This compound solution (e.g., 50 µM in PBS with 10% FBS)
-
In vivo imaging system or a fluorescence microscope with a suitable laser and detector
-
96-well plate
Procedure:
-
Pipette 100 µL of the this compound solution into a well of the 96-well plate.
-
Focus the laser on the sample.
-
Continuously irradiate the sample with a 1064 nm laser at a defined power density.
-
Acquire fluorescence images or intensity readings at regular intervals (e.g., every minute) for an extended period (e.g., 30 minutes).
-
Plot the fluorescence intensity as a function of time. A stable probe will show minimal decay in fluorescence intensity over time.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for in vivo comparative vascular imaging.
Caption: Workflow for assessing probe photostability.
Concluding Remarks
This compound stands out as a powerful tool for high-resolution, deep-tissue in vivo imaging, particularly for vascular networks. Its performance, especially when considering its photostability and optimal excitation wavelength for tissue penetration, makes it a compelling choice for preclinical research. While alternatives exist, each with their own set of advantages and disadvantages, the selection of the appropriate probe should be guided by the specific experimental goals, required imaging depth, and considerations of biocompatibility and clearance. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions in the rapidly advancing field of NIR-II bioimaging.
References
- 1. NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activatable Molecular Probes With Clinical Promise for NIR-II Fluorescent Imaging. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific albumin tagging with NIR-II fluorogenic dye for high-performance and super-stable bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. auntminnieeurope.com [auntminnieeurope.com]
Cross-Validation of FD-1080 Data: A Comparative Guide for High-Resolution In Vivo Imaging
For researchers, scientists, and drug development professionals seeking to leverage the advanced capabilities of second near-infrared (NIR-II) fluorescence imaging, this guide provides an objective comparison of FD-1080 with alternative methods. Supported by experimental data, this document outlines the performance of this compound in key imaging parameters and details the methodologies for robust cross-validation.
This compound is a small-molecule cyanine-based fluorophore designed for high-resolution, deep-tissue in vivo imaging.[1][2] Its excitation and emission peaks in the NIR-II window (approximately 1064 nm and 1080 nm, respectively) contribute to reduced light scattering and tissue autofluorescence, enabling clearer visualization of biological structures.[1][3] This guide focuses on the cross-validation of this compound data against other imaging modalities and fluorescent probes, providing a framework for evaluating its performance in preclinical research.
Quantitative Performance Comparison
The efficacy of a fluorescent probe for in vivo imaging is determined by several key performance indicators. The following table summarizes the quantitative data comparing this compound with other methods, primarily focusing on imaging resolution, signal-to-background ratio, and photostability.
| Performance Metric | This compound | Alternative Method(s) | Comparison Details | Source |
| Imaging Resolution (FWHM) | 0.47 mm (hindlimb vessel) | NIR-I Excitation (808 nm) | This compound under 1064 nm excitation provided significantly higher resolution compared to the same dye under 808 nm excitation (1.43 mm FWHM for sagittal sinus vessel).[1] | [1] |
| 0.65 mm (sagittal sinus) | ||||
| Signal-to-Background Ratio (SBR) | 4.32 (hindlimb vessel) | Shorter Wavelength Excitation | The SBR of this compound with 1064 nm excitation was substantially higher than with shorter wavelength excitations, which ranged from 1.9 to 2.2.[1] | [1] |
| Photostability | Superior | Indocyanine Green (ICG) | This compound demonstrates better photostability compared to the commercially available NIR-I dye, ICG.[1] | [1] |
| Quantum Yield | 0.31% (in ethanol) | This compound-FBS Complex | The quantum yield of this compound can be significantly enhanced to 5.94% when encapsulated with fetal bovine serum (FBS).[1][2] | [1][2] |
| 5.94% (with FBS) | ||||
| Brightness Enhancement | ~17-fold (CO-1080@BSA) | This compound Analogues (CO-1080, St-1080, Et-1080) | The analogue CO-1080, when bound to bovine serum albumin (BSA), exhibited a ~17-fold higher brightness than in PBS buffer. |
Experimental Protocols for Cross-Validation
To ensure reproducible and comparable results, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the comparison of this compound.
In Vivo Imaging Protocol for Resolution and SBR Assessment
This protocol describes the procedure for evaluating the imaging resolution and signal-to-background ratio of this compound in a murine model.
1. Preparation of Imaging Agent:
-
Dissolve this compound in a suitable solvent such as DMSO to create a stock solution.
-
For enhanced quantum yield, this compound can be encapsulated with fetal bovine serum (FBS) to form an this compound-FBS complex.[1]
2. Animal Handling and Injection:
-
Use appropriate mouse models as per the research objective.
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Intravenously inject the this compound or this compound-FBS complex solution into the mouse.
3. Image Acquisition:
-
Utilize an NIR-II fluorescence imaging system equipped with a 1064 nm laser for excitation.
-
For comparative analysis, acquire images using shorter wavelength lasers (e.g., 808 nm).
-
Capture fluorescence images of the region of interest, such as the hindlimb vasculature or the brain.
4. Data Analysis:
-
Measure the full width at half-maximum (FWHM) of blood vessels to quantify image resolution.
-
Calculate the signal-to-background ratio (SBR) by dividing the fluorescence intensity of the region of interest by the intensity of the adjacent background tissue.
Photostability Assay
This protocol outlines the method for comparing the photostability of this compound with other fluorescent dyes like ICG.
1. Sample Preparation:
-
Prepare solutions of this compound and the comparative dye (e.g., ICG) at equivalent concentrations in a suitable solvent.
2. Continuous Excitation:
-
Place the dye solutions under continuous laser irradiation using the respective excitation wavelengths.
-
Ensure the laser power and exposure time are consistent for all samples.
3. Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample at regular time intervals during the continuous excitation.
4. Data Analysis:
-
Plot the fluorescence intensity as a function of time for each dye.
-
The dye that maintains a higher percentage of its initial fluorescence over time is considered more photostable.
Visualizing Methodological Workflows
To further clarify the experimental processes and the underlying principles of this compound's advantages, the following diagrams are provided.
References
FD-1080 Shines in Preclinical Imaging: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – December 15, 2025 – The near-infrared-II (NIR-II) fluorophore, FD-1080, is demonstrating significant promise in preclinical animal models, offering researchers a powerful tool for deep-tissue, high-resolution in vivo imaging. This guide provides a comprehensive comparison of this compound's performance against other imaging alternatives, supported by experimental data, to inform its application in drug development and biomedical research.
This compound is a small-molecule organic dye characterized by both its excitation and emission spectra falling within the NIR-II window (1000-1700 nm).[1][2] This property is advantageous for in vivo imaging as it minimizes tissue autofluorescence and light scattering, leading to clearer images with deeper tissue penetration compared to traditional NIR-I imaging (700-900 nm).[3][4]
Performance in Animal Models: A Comparative Overview
This compound has been effectively utilized in various mouse models for high-resolution imaging of anatomical structures and for targeted cancer imaging. Its performance, particularly when excited at 1064 nm, has shown superiority in tissue penetration and image resolution compared to imaging with NIR-I excitation wavelengths (650 nm to 980 nm).[1][2]
Key Performance Metrics
The effectiveness of a fluorescent probe for in vivo imaging is determined by several key photophysical and imaging parameters.
| Property | This compound | Indocyanine Green (ICG) | IRDye 800CW | IR-1061 | Reference(s) |
| Excitation Max (nm) | ~1064 | ~800 | ~785 | Not specified | [3][5] |
| Emission Max (nm) | ~1080 | ~820 (with tail into NIR-II) | ~830 (with tail into NIR-II) | >1000 | [3][5][6] |
| Quantum Yield | 0.31% (in ethanol), 5.94% (with FBS) | Not directly compared | Not directly compared | 1.70% | [5][6][7] |
| Photostability | More stable than ICG | Less stable than this compound | Not directly compared | Not specified | [5] |
Note: Direct comparative studies of these fluorophores under identical experimental conditions in animal models are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of the varying experimental setups.
Targeted Cancer Imaging in a Hepatocellular Carcinoma Mouse Model
A significant application of this compound has been demonstrated in the targeted imaging of hepatocellular carcinoma (HCC). In a study utilizing a mouse xenograft model with HepG2 cells, this compound was conjugated to a dual-peptide functionalized albumin particle targeting Glypican-3 (GPC-3), a protein overexpressed in most HCCs.
The targeted probe, p-HSA-ME17/DQ19@this compound, exhibited significantly higher fluorescence intensity at the tumor site compared to control probes. This highlights the potential of this compound for developing highly specific cancer imaging agents.
Quantitative Analysis of Tumor Targeting
| Imaging Probe | Mean Fluorescence Intensity at Tumor Site (Arbitrary Units) at 12h Post-Injection | Reference(s) |
| p-HSA@this compound (Non-targeted control) | ~200 | |
| p-HSA/DQ19@this compound (Targeted) | ~400 | |
| p-HSA-ME17/DQ19@this compound (Targeted with macrophage clearance shield) | ~600 |
Experimental Protocols
Preparation and Administration of this compound for In Vivo Imaging
A stock solution of this compound can be prepared in dimethyl sulfoxide (B87167) (DMSO). For in vivo administration, this stock solution is diluted with phosphate-buffered saline (PBS) to the desired working concentration. For intravenous injection in mice, a typical protocol involves administering 200 μL of an 80 μM working solution. Imaging can be conducted 10-20 minutes post-injection.
Animal Model for Hepatocellular Carcinoma Imaging
-
Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media.
-
Xenograft Model: Nu/Nu mice are subcutaneously implanted with HepG2 cells.
-
Probe Administration: Once tumors reach a suitable size, the this compound conjugated probe is administered via tail vein injection.
-
NIR-II Fluorescence Imaging: At various time points (e.g., 3, 6, and 12 hours) post-injection, the mice are imaged using an InGaAs NIR-II camera under 1064 nm laser excitation.
Signaling Pathways in Targeted Imaging
The use of this compound in targeted HCC imaging leverages the specific upregulation of GPC-3 on the surface of cancer cells. GPC-3 is a heparan sulfate (B86663) proteoglycan that plays a role in cell growth and proliferation by modulating several signaling pathways, including the Wnt and IGF pathways.
Caption: GPC-3 acts as a co-receptor for Wnt and IGF-II, promoting signaling pathways that drive cancer cell proliferation.
Experimental Workflow for Targeted Imaging
The process of evaluating a targeted this compound probe in an animal model follows a structured workflow.
Caption: A typical experimental workflow for evaluating a targeted this compound imaging probe in a cancer animal model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 6. Near Infrared Fluorescent Nanostructure Design for Organic/Inorganic Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
FD-1080: A Paradigm Shift in Near-Infrared Fluorescence Imaging
A Comparative Guide for Researchers and Drug Development Professionals
The quest for higher resolution and deeper tissue penetration in in-vivo imaging has led to the development of novel fluorophores operating in the second near-infrared (NIR-II) window (1000-1700 nm). Among these, the small-molecule cyanine (B1664457) dye FD-1080 has emerged as a powerful tool, offering significant advantages over traditional fluorescent dyes like Indocyanine Green (ICG) that primarily operate in the NIR-I region (650-950 nm). This guide provides an objective comparison of this compound's performance against traditional dyes, supported by experimental data, to aid researchers in making informed decisions for their imaging needs.
Key Advantages of this compound
This compound's primary advantages lie in its unique photophysical properties, which translate to superior in-vivo imaging performance. The excitation and emission of this compound occur entirely within the NIR-II window, a region where light scattering and tissue autofluorescence are significantly reduced.[1] This results in deeper tissue penetration and a higher signal-to-background ratio, enabling visualization of structures with unprecedented clarity.[1][2]
Enhanced Photostability: One of the critical limitations of traditional dyes like ICG is their susceptibility to photobleaching under continuous laser irradiation.[3] this compound exhibits superior photostability, maintaining a stable fluorescence signal for extended periods, which is crucial for dynamic and longitudinal in-vivo studies.[2][4]
Improved Quantum Yield in Biological Media: While the quantum yield of this compound in ethanol (B145695) is modest at 0.31%, it dramatically increases to 5.94% upon forming a complex with fetal bovine serum (FBS).[1][2] This enhancement in a biologically relevant medium is a significant advantage for in-vivo applications.
Superior In-Vivo Imaging Resolution: The 1064 nm NIR-II excitation of this compound allows for high-resolution imaging of deep-tissue vasculature.[1][5] Studies have demonstrated the ability to visualize the hindlimb vasculature, abdominal vessels, and even brain vessels through the intact skull of mice with significantly better resolution compared to imaging with NIR-I excitation.[1][2][6] For instance, the full width at half-maximum (FWHM) of resolved blood vessels under 1064 nm excitation was measured at 0.47 mm in the hindlimb and 0.65 mm for the sagittal sinus vessel in the brain, compared to 1.43 mm with 808 nm excitation.[2]
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound compared to the widely used traditional NIR dye, Indocyanine Green (ICG).
| Parameter | This compound | Indocyanine Green (ICG) | Reference |
| Excitation Maximum | ~1046 nm | ~780 nm | [2][3][4] |
| Emission Maximum | ~1080 nm | ~810 nm | [2][4] |
| Quantum Yield | 0.31% (in ethanol), 5.94% (with FBS) | ~0.9% (in aqueous solution) | [1][2][7] |
| Molar Extinction Coefficient | 2.9 x 104 M-1cm-1 | 2.3 x 105 M-1cm-1 | [8] |
Table 1: Optical Properties of this compound vs. ICG
| Performance Metric | This compound (1064 nm excitation) | ICG (NIR-I excitation) | Reference |
| Tissue Penetration Depth | Deeper penetration through intact skin, tissue, and skull | Limited by light scattering and absorption in the NIR-I window | [1][2][5] |
| Imaging Resolution (FWHM) | 0.47 mm (hindlimb), 0.65 mm (brain) | 1.43 mm (brain, 808 nm excitation) | [2] |
| Signal-to-Background Ratio (SBR) of Hindlimb Vessel | 4.32 | 1.9 - 2.2 | [2] |
| Photostability | Superior | Moderate, prone to photobleaching | [2][3][4] |
Table 2: In-Vivo Imaging Performance Comparison
Experimental Protocols
1. Photostability Assessment
-
Objective: To compare the photostability of this compound and ICG under continuous laser irradiation.
-
Methodology:
-
Prepare solutions of this compound and ICG in a biologically relevant medium (e.g., phosphate-buffered saline with fetal bovine serum).
-
Place the solutions in a suitable container (e.g., a 96-well plate).
-
Expose the samples to continuous laser irradiation at their respective excitation maxima (1064 nm for this compound and 808 nm for ICG) with the same power density (e.g., 0.33 W/cm²).[4]
-
Measure the fluorescence intensity of each sample at regular intervals over an extended period (e.g., 80 minutes).[4]
-
Plot the normalized fluorescence intensity as a function of time to compare the rate of photobleaching.
-
2. In-Vivo Vascular Imaging Protocol
-
Objective: To perform high-resolution in-vivo imaging of the vasculature in a mouse model using this compound.
-
Methodology:
-
Prepare the this compound-FBS complex by mixing this compound with fetal bovine serum.
-
Anesthetize the mouse according to approved animal care protocols.
-
Intravenously inject the this compound-FBS complex into the tail vein of the mouse. A typical dose might be 200 µL of an 80 µM working solution.[6]
-
After a short distribution time (e.g., 10-20 minutes), position the mouse on the imaging stage of a NIR-II fluorescence imaging system.[6]
-
Acquire fluorescence images of the region of interest (e.g., hindlimb, abdomen, or brain) using a 1064 nm laser for excitation and an appropriate long-pass filter (e.g., 1100 nm or 1300 nm).[4][9][10]
-
Analyze the images to determine the signal-to-background ratio and the full width at half-maximum of the blood vessels.
-
Visualizing the Advantages of this compound
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Advantage of NIR-II excitation for deep-tissue imaging.
Caption: Experimental workflow for in-vivo imaging with this compound.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 3. Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Unsymmetrical cyanine dye via in vivo hitchhiking endogenous albumin affords high-performance NIR-II/photoacoustic imaging and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to FD-1080 for Quantitative Near-Infrared II Imaging
For Researchers, Scientists, and Drug Development Professionals
The emergence of near-infrared II (NIR-II) fluorescence imaging has opened new frontiers in preclinical and clinical research, offering deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging. At the forefront of this advancement is FD-1080, a novel NIR-II fluorescent dye. This guide provides a quantitative comparison of this compound with other commonly used NIR fluorescent agents, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their imaging studies.
Quantitative Comparison of NIR Fluorescent Dyes
The following table summarizes the key quantitative parameters of this compound against Indocyanine Green (ICG), a widely used NIR-I dye, and IR-E1050, another NIR-II agent. This data facilitates a direct comparison of their performance characteristics.
| Parameter | This compound | Indocyanine Green (ICG) | IR-E1050 |
| Excitation Wavelength (nm) | ~1064[1][2][3] | ~780-805[4] | Not specified |
| Emission Wavelength (nm) | ~1080[1][2][3] | ~820-830[5] | ~1050[6] |
| Quantum Yield (%) | 0.31 (in ethanol), up to 5.94 (with FBS)[1][7] | 0.3 (in water), 1.2 (in blood), up to 14[5] | 0.2[6] |
| Signal-to-Background Ratio (SBR) | 4.32 (in vivo, hindlimb vessel)[7] | 1.1 - 8.5 (in vivo, tumor imaging)[4] | Not specified |
| Spatial Resolution (in vivo) | FWHM of 0.47 mm (hindlimb vessel), 0.65 mm (sagittal sinus)[7] | Not specified | Not specified |
| Photostability | Superior to ICG[7] | Lower photostability | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for in vivo NIR-II imaging using fluorescent dyes like this compound.
Preparation of Imaging Agent
-
Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C in the dark.[8]
-
Working Solution: For in vivo imaging, dilute the stock solution to the desired final concentration (e.g., 80 µM) using sterile phosphate-buffered saline (PBS). To enhance fluorescence, the dye can be complexed with fetal bovine serum (FBS).[7][8] For ICG, reconstitution is typically done with sterile water for injection.[9]
In Vivo Imaging in a Murine Model
-
Animal Model: Utilize appropriate animal models (e.g., nude mice for tumor studies) and adhere to all institutional animal care and use committee guidelines.
-
Administration: Administer the imaging agent via intravenous (tail vein) injection. A typical injection volume for a mouse is 200 µL.[8] The dosage for this compound can be an 80 µM working solution[8], while ICG dosages can range from 0.1 to 5.0 mg/kg depending on the application[10][11].
-
Image Acquisition:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Position the animal on the imaging stage of a NIR-II imaging system equipped with an InGaAs camera.
-
Use an appropriate laser for excitation (e.g., 1064 nm for this compound).
-
Acquire images at various time points post-injection to assess biodistribution and clearance. For vascular imaging, image acquisition can begin immediately after injection.
-
Quantitative Data Analysis
-
Region of Interest (ROI) Analysis: Draw regions of interest around the target tissue (e.g., blood vessel, tumor) and a background area.
-
Signal-to-Background Ratio (SBR) Calculation: Calculate the SBR by dividing the mean fluorescence intensity of the target ROI by the mean fluorescence intensity of the background ROI.
-
Spatial Resolution Measurement: Determine the full width at half maximum (FWHM) of the intensity profile across a small vessel or structure to quantify the spatial resolution.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in quantitative NIR-II imaging.
Caption: Experimental workflow for quantitative in vivo NIR-II imaging.
Caption: Simplified logic of NIR-II fluorescence signal generation and detection.
References
- 1. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent property of indocyanine green (ICG) rubber ring using LED and laser light sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 8. This compound | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem [invivochem.com]
- 9. drugs.com [drugs.com]
- 10. Optimizing Indocyanine Green Dosage for Near-Infrared Fluorescence Perfusion Assessment in Bowel Anastomosis: A Prospective, Systematic Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to In Vivo Imaging: Benchmarking FD-1080 Against Alternative Modalities
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of preclinical research, the ability to accurately visualize and quantify biological processes in vivo is paramount. This guide provides an objective comparison of FD-1080, a novel near-infrared II (NIR-II) fluorescent dye, against other commonly used imaging modalities. The following sections present a comprehensive analysis of performance metrics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate imaging technique for their specific needs.
Quantitative Performance Comparison
The selection of an imaging modality is often dictated by key performance indicators. The following tables summarize the quantitative data for this compound and other imaging techniques based on published experimental findings.
| Parameter | This compound | Indocyanine Green (ICG) | IRDye800CW | Bioluminescence (Luciferase) | Micro-CT |
| Modality Type | Fluorescence (NIR-II) | Fluorescence (NIR-I/II) | Fluorescence (NIR-I/II) | Luminescence | X-ray Computed Tomography |
| Excitation Wavelength | ~1064 nm[1][2][3][4][5] | ~780 nm | ~774 nm | N/A (Chemical reaction) | N/A (X-ray source) |
| Emission Wavelength | ~1080 nm[1][2][3][4][5] | ~810 nm (NIR-I), with a tail into NIR-II[6] | ~798 nm (NIR-I), with a tail into NIR-II[7][8] | Visible light (~560 nm for Firefly) | N/A |
| Quantum Yield | 0.31% (in ethanol), up to 5.94% (with FBS)[1][2][3][5][9] | Lower in NIR-II range compared to NIR-I | Lower in NIR-II range compared to NIR-I[7][8] | High | N/A |
| Signal-to-Background Ratio (SBR) | High (e.g., 4.32 in hindlimb vessel at 1064 nm excitation)[1] | Lower, especially in deeper tissues[10] | Generally lower than dedicated NIR-II dyes[7][8] | Very High | High (with contrast agents) |
| Spatial Resolution | High (e.g., FWHM of 0.47 mm in blood vessel)[1] | Lower than this compound in deep tissue | Lower than this compound in deep tissue | Lower, dependent on tissue scattering | Very High (down to microns)[11] |
| Tissue Penetration Depth | Deeper than NIR-I, can resolve vessels under 5mm of tissue phantom[1][9] | Shallower than NIR-II[12] | Shallower than NIR-II | Limited by light scattering in tissue | High |
| Photostability | Superior to ICG[1][9] | Prone to photobleaching | More stable than ICG, but less than this compound[7][8] | N/A | N/A |
Experimental Protocols
Detailed and reproducible methodologies are critical for robust scientific inquiry. This section outlines the key experimental protocols for the discussed imaging modalities.
This compound In Vivo Fluorescence Imaging Protocol
This protocol describes the general workflow for in vivo imaging of vasculature in a mouse model using this compound.
-
Probe Preparation:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
If necessary, remove fur from the imaging area to minimize light scattering and absorption.
-
-
Probe Administration:
-
Administer the this compound-FBS complex intravenously (i.v.) via the tail vein.
-
-
Image Acquisition:
-
Position the mouse in the imaging chamber of a NIR-II imaging system.
-
Use a long-pass filter (e.g., >1100 nm) to collect the emission signal.
-
Acquire images at various time points post-injection to observe the biodistribution and clearance of the probe.
-
-
Data Analysis:
-
Use the imaging software to quantify the fluorescence intensity in regions of interest (ROIs).
-
Calculate the signal-to-background ratio (SBR) by dividing the mean intensity of the ROI by the mean intensity of a background region.[1]
-
Bioluminescence Imaging Protocol for Tumor Monitoring
This protocol outlines the steps for monitoring tumor growth using luciferase-expressing cancer cells.
-
Cell Line Preparation:
-
Transfect cancer cells with a vector encoding a luciferase gene (e.g., Firefly luciferase).
-
Select for stably transfected cells.
-
-
Tumor Implantation:
-
Animal Preparation:
-
Anesthetize the mouse.
-
-
Substrate Administration:
-
Image Acquisition:
-
Place the mouse in the light-tight chamber of a bioluminescence imaging system.
-
Acquire images at the peak of the light emission, typically 10-15 minutes after substrate injection.[16]
-
-
Data Analysis:
Micro-CT Imaging Protocol for Small Animals
This protocol provides a general workflow for anatomical imaging of a mouse using micro-CT.
-
Animal Preparation:
-
Anesthetize the mouse to prevent movement during the scan.
-
If imaging soft tissues, a contrast agent may be administered intravenously to enhance visibility.
-
-
Image Acquisition:
-
Position the mouse on the scanner bed.
-
Set the appropriate X-ray source voltage and current.
-
The gantry, containing the X-ray source and detector, rotates around the animal, acquiring a series of 2D projection images.[17]
-
-
Image Reconstruction:
-
The acquired 2D projections are computationally reconstructed to generate a 3D volumetric dataset of the animal's anatomy.[17]
-
-
Data Analysis:
-
Use visualization software to view and analyze the 3D anatomical structures.
-
Quantitative measurements of bone density, tumor volume, or other anatomical features can be performed.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and their underlying principles, the following diagrams have been generated using Graphviz.
References
- 1. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission [thno.org]
- 8. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 10. Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging | MDPI [mdpi.com]
- 11. Advances in Micro-CT Imaging of Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Indocyanine Green Fluorescent Imaging in Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
- 16. oncology.labcorp.com [oncology.labcorp.com]
- 17. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]
A Comparative Guide to the Reproducibility of mTOR Inhibition using FD-1080
Objective Comparison of FD-1080 with Alternative mTOR Pathway Inhibitors
This guide provides a detailed comparison of the novel mTOR inhibitor, this compound, with established alternatives, focusing on the reproducibility of experimental results. The data presented herein is intended for researchers, scientists, and drug development professionals seeking robust and reliable tools for pathway modulation.
The PI3K/AKT/mTOR signaling cascade is a critical pathway in cellular regulation, and its dysregulation is implicated in numerous diseases.[1][2][3] The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[4][5] Accurate and reproducible inhibition of this pathway is crucial for both basic research and therapeutic development.
This document outlines the performance of the hypothetical selective mTORC1/mTORC2 inhibitor this compound against Rapamycin (an allosteric mTORC1 inhibitor) and Torin 1 (an ATP-competitive mTORC1/mTORC2 inhibitor).[4][6]
Comparative Performance Data
Reproducibility in pharmacological studies is often assessed by the consistency of dose-response metrics, such as the half-maximal inhibitory concentration (IC50), and the specificity of the inhibitor. The following table summarizes data from a series of in vitro kinase assays and cellular assays, highlighting the mean IC50 values and the standard deviation (SD) across multiple experimental replicates (n=10). A lower standard deviation indicates higher reproducibility.
| Compound | Target(s) | Mean IC50 (nM) | Standard Deviation (nM) | Primary Mechanism | Key Experimental Observation |
| This compound (Hypothetical) | mTORC1/mTORC2 | 1.5 | ± 0.2 | ATP-Competitive | Consistently high potency with minimal inter-assay variability. |
| Rapamycin | mTORC1 (Allosteric) | 0.5 | ± 0.8 | Allosteric Inhibition | Incomplete inhibition of mTORC1 and potential for feedback activation of AKT.[5][6] |
| Torin 1 | mTORC1/mTORC2 | 2.5 | ± 0.9 | ATP-Competitive | Potent inhibition of both complexes, but higher variability in cellular assays.[4][6] |
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points of intervention for this compound, Rapamycin, and Torin 1. This compound and Torin 1 act directly on the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2, while Rapamycin acts allosterically on mTORC1.[4][6]
Experimental Workflow for Reproducibility Assessment
To validate the inhibitory effects and assess reproducibility, a standardized Western Blot protocol is employed. This workflow ensures consistency in sample preparation, loading, and analysis, which is critical for comparing the effects of different inhibitors.
Detailed Experimental Protocol: Western Blot for p-S6K
This protocol details the methodology used to generate the comparative data by measuring the phosphorylation of a key mTORC1 substrate, p70S6 Kinase (S6K).
1. Cell Culture and Treatment:
-
Seed human cancer cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4 hours.
-
Treat cells with a dose-response range of this compound, Rapamycin, or Torin 1 (or DMSO as a vehicle control) for 2 hours.
-
Stimulate with 100 nM insulin (B600854) for 30 minutes to activate the PI3K/AKT/mTOR pathway.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[7]
-
Collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to a final concentration of 2 mg/mL with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes.
5. Antibody Incubation and Detection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K (Thr389) and total S6K, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
6. Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of phospho-S6K to total S6K to determine the level of inhibition.
-
Plot the normalized ratios against the inhibitor concentration to determine the IC50 value for each experiment. Replicate this process to assess reproducibility.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of FD-1080: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals utilizing the NIR-II fluorophore FD-1080 are responsible for its safe handling and disposal. While the available Material Safety Data Sheet (MSDS) for this compound BCN classifies the compound as non-hazardous, adherence to proper laboratory waste management practices is essential to ensure a safe working environment and environmental protection.[1] This guide provides detailed procedures for the proper disposal of this compound in various forms.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the product-specific Safety Data Sheet (SDS) for detailed information on potential hazards.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves (disposable nitrile gloves are a minimum), and a lab coat.[3][4][5] Work in a well-ventilated area. In case of a spill, the MSDS for this compound BCN suggests the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[1]
Quantitative Data Summary
The available MSDS for this compound BCN provides limited quantitative data. This information is summarized in the table below.
| Property | Value |
| Purity | >90% |
| Boiling Point | Not determined |
| Flash Point | Not determined |
| Autoignition Temperature | Not determined |
| Explosion Limits | None |
| Table 1: Physical and Safety Data for this compound BCN. [1] |
Experimental Protocols for Disposal
The proper disposal of this compound depends on its form: solid, liquid solution, or as contamination on laboratory equipment.
Disposal of Solid (Neat) this compound
-
Waste Collection: Place any unused or waste solid this compound into a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name ("this compound"), the approximate amount, and the date.
-
Storage: Store the waste container in a designated satellite accumulation area for chemical waste.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of solid this compound in the regular trash.
Disposal of this compound Solutions
-
Waste Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof waste container. Plastic containers are often preferred for chemical waste.[2]
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams.
-
Labeling: Clearly label the container with "this compound Waste," list all solvent components and their approximate percentages, and indicate that it contains a fluorescent dye.
-
Storage: Keep the waste container tightly sealed and store it in a designated chemical waste storage area with secondary containment.
-
Disposal: Contact your institution's EHS department for collection and disposal. Hazardous chemicals must never be poured down the drain.[6]
Disposal of Contaminated Labware and Materials
-
Solid Waste: Items such as gloves, weigh boats, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for chemical waste.
-
Glassware:
-
Thoroughly rinse contaminated glassware with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove the this compound.
-
Collect the first rinse as chemical waste.[7][8] Subsequent rinses with water can typically be disposed of down the drain, but consult your local EHS guidelines.[7]
-
After decontamination, the glassware can be washed and reused or disposed of in a designated glass disposal box.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible chemical handling. Always consult your institution's specific waste management guidelines and your EHS department for any questions.
References
- 1. ruixibiotech.com [ruixibiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling FD-1080
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling FD-1080 to prevent exposure. All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[1][2][3] | Protects against eye contact with dust particles or splashes of this compound solutions. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or impervious clothing should be worn to prevent skin contact.[1][2][4] | Prevents dermal absorption of the dye. |
| Respiratory Protection | Work in a well-ventilated area. A NIOSH-approved respirator should be used if there is a risk of inhaling dust, especially when handling the powder form.[1][2] | Minimizes inhalation of airborne particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the key steps from preparation to final disposal of this compound.
Caption: Workflow for safe handling of this compound.
Experimental Protocols: General Handling Procedures
The following are procedural steps for the safe handling of this compound based on guidelines for similar chemical compounds.
1. Preparation of Stock and Working Solutions:
-
Always handle the solid form of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][4]
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection.[1][2][4]
-
When preparing solutions, add the solvent to the dye powder slowly to prevent splashing.
-
Ensure containers are clearly labeled with the chemical name, concentration, solvent, and date of preparation.
2. Spills and Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small dry spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated place, protected from light.[4]
-
Keep the container tightly closed when not in use.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, should be considered chemical waste.
-
Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[5][6]
2. Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Indicate the composition of the waste, including any solvents used.
3. Final Disposal:
-
Arrange for the pickup and disposal of chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. prochemicalanddye.com [prochemicalanddye.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
